(-)-Sophoridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218927 | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-68-4 | |
| Record name | (-)-Sophoridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sophoridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOPHORIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Sophoridine: A Comprehensive Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a tetracyclic quinolizidine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification, tailored for researchers and professionals in drug development.
Natural Sources of this compound
This compound is primarily isolated from various species of the Sophora genus (Fabaceae family), as well as other plants like Euchresta japonica and Oxytropis ochrocephala.[1][2][5] The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the growth stage.
Key Plant Sources:
-
Sophora alopecuroides : This plant is a prominent source of this compound, with the seeds containing a particularly high concentration of the alkaloid.[6]
-
Sophora flavescens : The roots of this plant are a well-documented source of various alkaloids, including this compound.[1][2]
-
Euchresta japonica (also known as Euchresta horsfieldii): This species is another recognized natural source of this compound.[2]
-
Sophora viciifolia : This species has also been identified as containing this compound.[1]
-
Oxytropis ochrocephala : Sophoridine is a major alkaloid component found in this plant.[1][7]
The geographical distribution of these plants is widespread, with many species native to Asia.
Quantitative Analysis of this compound in Natural Sources
The content of this compound varies between different plant parts. Quantitative analyses have provided valuable data for optimizing harvesting and extraction processes.
| Plant Species | Plant Part | This compound Content (mg/g) | Reference |
| Sophora alopecuroides | Seed Cotyledon | 5.16 | [1] |
| Sophora alopecuroides | Seed Coat | 2.25 | [1] |
| Sophora flavescens | Root Phloem | 1.88 | |
| Sophora flavescens | Root Periderm | 1.04 | |
| Sophora flavescens | Root Xylem | 0.56 | |
| Sophora flavescens | Root | 0.031 | [8] |
| Sophora flavescens | Root | >2 (from 1 kg of dried root) | [2][5] |
Extraction and Purification of this compound
The extraction of this compound from its natural sources typically involves a multi-step process, including initial solvent extraction, purification to remove impurities, and chromatographic separation to isolate the pure compound.
Experimental Protocol: Extraction and Purification from Sophora alopecuroides Seeds
This protocol details a robust method for the isolation of high-purity this compound from the seeds of Sophora alopecuroides.[6]
1. Preparation of Plant Material:
-
Air-dry the seeds of Sophora alopecuroides.
-
Grind the dried seeds into a coarse powder.
2. Extraction of Total Alkaloids:
-
Solvent: Acidic water (pH 1.5).
-
Solid-to-Liquid Ratio: 1:30 (g/mL).
-
Extraction Time: 5 hours.
-
Procedure:
-
Macerate the powdered seeds in the acidic water.
-
Stir the mixture continuously for the duration of the extraction.
-
After 5 hours, filter the mixture to separate the extract from the solid plant material.
-
Collect the acidic aqueous extract containing the total alkaloids.
-
3. Purification of Total Alkaloids using Macroporous Resin:
-
Resin Type: SP850 macroporous resin.
-
Procedure:
-
Pass the acidic extract through a column packed with SP850 resin. The alkaloids will be adsorbed onto the resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed total alkaloids from the resin using 60% ethanol. The appropriate elution volume is 6 bed volumes.
-
Collect the ethanol eluate.
-
4. Liquid-Liquid Extraction:
-
Procedure:
-
Concentrate the ethanol eluate under reduced pressure to remove the ethanol.
-
Adjust the pH of the resulting aqueous solution to alkaline with a suitable base (e.g., NaOH).
-
Extract the total alkaloids from the alkaline solution using chloroform.
-
Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude total alkaloids. The purity at this stage can reach approximately 83.5%.[6]
-
5. Isolation of this compound by Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: n-hexane : ethanol : ammonia (8:2:0.1 v/v/v).
-
Procedure:
-
Dissolve the crude total alkaloids in a minimum amount of the mobile phase.
-
Load the sample onto a silica gel column equilibrated with the mobile phase.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by a suitable analytical method (e.g., TLC or HPLC) to identify those containing this compound.
-
Combine the fractions rich in this compound.
-
6. Crystallization and Recrystallization:
-
Procedure:
-
Evaporate the solvent from the combined sophoridine-rich fractions.
-
Crystallize the residue from a suitable solvent.
-
Recrystallize the obtained crystals to achieve high purity.
-
7. Final Purity:
-
The purity of the final crystallized this compound can reach up to 96.8% as determined by HPLC analysis.[6]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways, primarily implicated in cancer and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Key Signaling Pathways:
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Anti-Cancer Activity:
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FOXM1, NF-κB, and AP-1 Pathways: Sophoridine has been shown to suppress these pathways, leading to the induction of apoptosis in cancer cells.
-
Mitochondrial Signaling Pathway: It can induce apoptosis through the activation of the mitochondrial pathway.
-
Hippo and p53 Signaling Pathways: Activation of these pathways is another mechanism by which sophoridine inhibits cancer cell proliferation.
-
MAPKs (JNK, ERK) Signaling Pathway: Sophoridine can activate MAPKs, leading to the inhibition of tumor growth.[8]
-
Akt/mTOR Signaling Pathway: Regulation of this pathway is involved in its anti-tumor effects.
-
-
Anti-Inflammatory Activity:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a key mechanism for its anti-inflammatory effects.
-
TLR4/IRF3 Signaling Pathway: Sophoridine can modulate this pathway to reduce inflammation.
-
Conclusion
This compound is a promising natural product with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed protocol for its extraction and purification from Sophora alopecuroides seeds. The elucidation of the signaling pathways it modulates offers a foundation for further research into its mechanisms of action and the development of novel pharmaceuticals. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.
References
- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 6. Isolation and purification of matrine and sophoridine from the seeds of Sophora alopecuroides [journal.buct.edu.cn]
- 7. Alkaloids from Oxytropis ochrocephala and antiproliferative activity of sophoridine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of (-)-Sophoridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This naturally occurring compound, along with its synthetically derived analogues, has demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Sophoridine hydrochloride injection has been approved as an anticancer drug in China.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
This compound and its derivatives exhibit broad-spectrum anticancer activities against various cancer cell lines, including those of the lung, liver, pancreas, stomach, and colon.[3] The primary mechanisms of its antitumor action include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis.[1][2]
Quantitative Anticancer Data
The cytotoxic effects of this compound and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of these values against various cancer cell lines is presented in Table 1.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SGC7901 | Gastric Cancer | 3.52 | [3][5] |
| AGS | Gastric Cancer | 3.91 | [3][5] | |
| SW480 | Colorectal Cancer | 3.14 mM (as sophoridine) | [5] | |
| Miapaca-2 | Pancreatic Cancer | ~20 | [6] | |
| PANC-1 | Pancreatic Cancer | ~20-200 | [6][7] | |
| HepG2 | Liver Cancer | >80 | [5] | |
| A549 | Lung Cancer | 5836 | [7] | |
| CNE-2 | Nasopharyngeal Carcinoma | 5379 | [7] | |
| HeLa | Cervical Cancer | 4332 | [7] | |
| Derivative 1 (Bromoacetyl) | Liver, Colon, Breast, Lung | Various | 0.062 mM | [5] |
| Derivative 2 | MCF-7 | Breast Cancer | 3.1 | [3][5] |
| MCF-7/AMD (Adriamycin-resistant) | Breast Cancer | 3.1 | [3][5] | |
| Derivative 3 (Benzyl chloride) | HepG2, HCT116, H1299, U87, MCF-7, KB | Various | 0.011-0.041 mM | [5] |
| Derivative 7 (N-benzyl indole) | HepG2, SMMC-7721, Hela, CNE1, CNE2, MCF7 | Various | 0.93-1.89 | [3] |
| Derivatives 7a-7e (Phosphoramide mustard) | S180 | Sarcoma | 1.01-3.65 | [4] |
| H22 | Hepatoma | 1.01-3.65 | [4] |
Experimental Protocols: Anticancer Assays
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells (e.g., A549, HepG2, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 0-500 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][8]
-
MTT/CCK-8 Reagent Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6]
-
Solubilization (for MTT assay): If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound or its derivatives at the desired concentrations and time points. Lyse the cells using RIPA lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., mTOR, NOTCH1, p-MAPKAPK2) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol assesses the in vivo antitumor efficacy of the compounds.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 Miapaca-2 cells) into the flank of each mouse.[6]
-
Compound Administration: Once tumors are established, randomly divide the mice into groups. Administer this compound or its derivatives intraperitoneally or via oral gavage at specific doses (e.g., 15, 20, 25, or 40 mg/kg) for a set period (e.g., 21 days).[5][6]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1] This activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[11]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models, as shown in Table 2.
| Model System | Treatment | Effect | Reference |
| LPS-stimulated RAW264.7 macrophages | Sophoridine (31.25 mg/L) | Inhibition of TLR4-JNK pathway | [12] |
| LPS-induced lung injury in mice | Sophoridine (2.5, 5, 10 mg/g) | Reduced inflammatory cytokines (TNF-α, IL-1β) | |
| E. coli-induced diarrhea in mice | Sophoridine (15, 30, 60 mg/kg BW) | Reduced serum TNF-α, IL-1β, IL-6; Increased serum IL-10 | [10] |
| Carrageenan-induced paw edema in rats | Sophoridine | Inhibition of paw swelling | [13] |
Experimental Protocols: Anti-inflammatory Assays
This in vitro model is used to screen for anti-inflammatory compounds.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set duration (e.g., 24 hours) to induce an inflammatory response.[14]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
NO Measurement: Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Western Blot Analysis: Analyze cell lysates to assess the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK).
This is a classic in vivo model for evaluating acute inflammation.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[15]
-
Measurement of Paw Edema: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.
Neuroprotective Activity
This compound has shown promise as a neuroprotective agent, particularly in the context of cerebral ischemia.[3] Its mechanisms of action involve the modulation of inflammatory and apoptotic pathways in the brain.
Quantitative Neuroprotective Data
The neuroprotective effects of this compound have been demonstrated in animal models of stroke, as summarized in Table 3.
| Animal Model | Treatment | Effect | Reference |
| pMCAO in rats | Sophoridine (2.5, 5, 10 mg/kg, i.p.) | Reduced cerebral edema and infarct volume | [6] |
| Ischemia-reperfusion injury in rats | Sophoridine | Improved neural dysfunction via TLR4/NF-κB inhibition | [3] |
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
This is a widely used animal model to simulate ischemic stroke.
-
Animal Model: Use male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., 10% chloral hydrate, 300 mg/kg, i.p.).[8]
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Compound Administration: Administer this compound intraperitoneally at different doses (e.g., 2.5, 5, and 10 mg/kg) immediately after the occlusion and daily thereafter.[6]
-
Neurological Deficit Assessment: Evaluate the neurological deficit at various time points using a standardized scoring system.
-
Infarct Volume Measurement: After a specific period (e.g., 24 or 72 hours), euthanize the rats, and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Biochemical Analysis: Use brain tissue for immunohistochemistry or western blot analysis to examine the expression of relevant proteins (e.g., TRAF6, p-ERK1/2).[6]
Signaling Pathways in Neuroprotective Activity
The neuroprotective effects of this compound are associated with the downregulation of pro-inflammatory pathways and the upregulation of pro-survival pathways.
Conclusion
This compound and its derivatives represent a promising class of natural product-based therapeutic agents with a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects, substantiated by a growing body of preclinical evidence, highlight their potential for further drug development. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a solid foundation for targeted therapeutic strategies. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on optimizing the therapeutic indices of sophoridine derivatives, conducting comprehensive preclinical toxicology and pharmacokinetic studies, and ultimately translating these promising findings into clinical applications.
References
- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sophoridine Signaling Pathways in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support researchers and professionals in the development of novel therapeutics for inflammatory diseases.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and cytokines. This is achieved by targeting and modulating critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data available on the anti-inflammatory and related activities of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Cell Line | Assay | IC50 | Reference |
| H460 (Lung Cancer) | Cell Viability (48h) | 53.52 µg/mL | |
| Lewis Lung Cancer | Cell Viability (48h) | 40.10 µg/mL | |
| SGC7901 (Gastric Cancer) | Cell Viability | 3.52 µM | |
| AGS (Gastric Cancer) | Cell Viability | 3.91 µM | |
| SW480 (Colorectal Cancer) | Cell Viability | 3.14 mM | |
| MCF-7 (Breast Cancer) | Cell Viability (48h) | 87.96 µM | |
| MDA-MB-231 (Breast Cancer) | Cell Viability (48h) | 81.07 µM | |
| BRL-3A (Rat Liver Cells) | Cell Viability (24h) | 1.9 mM |
Table 2: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Treatment | Concentration | Effect | Reference |
| LPS-injured cells | This compound | 100 µmol/L | Increased cell survival rate from 80.47% to 91.96%; Reduced IL-6 and TNF-α expression | |
| RAW264.7 & THP-1 | This compound | 20 and 40 µg/mL | Upregulated TNF-α and IL-1β expression | |
| RAW264.7 | This compound | 125.8 µM | Protective effect on LPS-induced cells | |
| HepG2.2.15 | This compound | 0.4, 0.8, 1.6 mM | Down-regulated mRNA expression of p38 MAPK, TRAF6, ERK1 |
Table 3: In Vivo Effects of this compound in Inflammatory Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| Lewis Lung Cancer Mice | This compound | 15 or 25 mg/kg | Significantly inhibited tumor growth; Upregulated CD86/F4/80 in tumor tissues | |
| Mouse Xenograft | This compound | 20 and 40 mg/kg | Drastically suppressed tumor growth | |
| E. coli-induced Diarrhea Mice | This compound | 15, 30, and 60 mg/kg BW | Reduced serum TNF-α, IL-1β, and IL-6; Increased serum IL-10 |
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.
This compound can suppress the phosphorylation of both p65 and IκB, thereby preventing the nuclear translocation of p65 and inhibiting the expression of NF-κB-dependent pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of downstream transcription factors and the production of inflammatory mediators.
This compound has been shown to suppress the phosphorylation of p38, ERK, and JNK in inflammatory models, thereby attenuating the inflammatory response.
Caption: this compound inhibits the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. In the context of inflammation, activation of this pathway can contribute to the production of inflammatory mediators. This compound has been shown to modulate this pathway, although the precise mechanisms in inflammatory cells are still under investigation. Some studies suggest that sophoridine can inhibit the phosphorylation of Akt, thereby downregulating inflammatory responses.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to investigate the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-Inflammatory Assay using LPS-stimulated RAW264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory compounds.
Caption: Workflow for in vitro anti-inflammatory assays.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine release).
-
Sample Collection: Collect the cell culture supernatant for ELISA and Griess assay. Lyse the cells for Western blot and RNA extraction for qPCR.
-
Analysis:
-
ELISA: Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Griess Assay: Measure the production of nitric oxide (NO) in the supernatant.
-
Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK, COX-2, iNOS) in the cell lysates.
-
qPCR: Measure the mRNA expression levels of inflammatory genes.
-
In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.
Pharmacological properties of quinolizidine alkaloids like (-)-Sophoridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Possessing a tetracyclic structure, this natural product exhibits a wide spectrum of biological activities, including potent anti-cancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] Sophoridine hydrochloride injection has been approved in China as an anticancer drug.[4] Its multifaceted mechanism of action, involving the modulation of numerous key signaling pathways, positions it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the pharmacological properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Introduction to Quinolizidine Alkaloids and this compound
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing heterocyclic compounds naturally occurring in various plant species, particularly within the Leguminosae family.[1] These alkaloids are biosynthesized from lysine and are characterized by a 1-azabicyclo[4.4.0]decane core structure. QAs have been reported to possess a diverse range of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and analgesic properties.[5]
This compound is a prominent member of the matrine-type quinolizidine alkaloids.[6] It is a natural product isolated from medicinal plants such as Sophora alopecuroides L. and Sophora flavescens Ait.[1][7] Modern pharmacological investigations have revealed its potential in treating a variety of diseases due to its broad biological activities.[2]
Pharmacological Properties of this compound
This compound has demonstrated efficacy in several therapeutic areas, with its anti-cancer and anti-inflammatory activities being the most extensively studied.
Anti-Cancer Activity
This compound exhibits potent anti-tumor effects across a range of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.[2]
2.1.1. Induction of Apoptosis: Sophoridine triggers programmed cell death in cancer cells through the mitochondrial pathway.[8] This involves the release of cytochrome c, which in turn activates caspases, leading to apoptosis.[8] It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[1]
2.1.2. Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[8] For instance, in pancreatic cancer cells, sophoridine induces S phase arrest.[9] In gastric cancer cells, it has been shown to cause G2/M phase arrest.[1]
2.1.3. Inhibition of Metastasis and Invasion: Sophoridine can suppress the migration and invasion of cancer cells, key processes in metastasis. This is achieved, in part, by modulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Gastric Cancer | SGC7901 | 3.52 µM | [1] |
| Gastric Cancer | AGS | 3.91 µM | [1] |
| Pancreatic Cancer | Miapaca-2 | ~20 µM (48h) | [10] |
| Pancreatic Cancer | PANC-1 | ~20 µM (48h) | [10] |
| Liver Cancer | HepG2 | Not specified | [1] |
| Colon Cancer | Not specified | Not specified | [2] |
| Lung Cancer | A549 | Not specified | [3] |
| Medulloblastoma | D283-Med | Not specified | [1] |
| Glioma | U87MG | Not specified | [1] |
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It can downregulate the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[8][11] This effect is largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] In mouse models of lipopolysaccharide (LPS)-induced inflammation, sophoridine has been shown to protect against inflammatory injury.[1]
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Key Findings | Reference |
| LPS-stimulated mouse macrophages | Inhibited production of TNF-α and IL-8 | [1] |
| Carrageenan-induced mouse paw edema | Inhibited production of TNF-α, PGE2, and IL-8 in inflammatory exudates | [11] |
| LPS-induced acute lung injury in mice | Alleviated inflammatory response by suppressing NF-κB and MAPK pathways | [1] |
| E. coli-induced diarrhea in mice | Reduced serum TNF-α, IL-1β, and IL-6 levels | [12] |
Other Pharmacological Activities
-
Antiviral Activity: Sophoridine has shown efficacy against several viruses, including hepatitis B virus (HBV) and enterovirus 71.[8] Its mechanism of action involves the inhibition of viral replication.[8]
-
Neuroprotective Effects: The compound exhibits neuroprotective properties, potentially through its anti-inflammatory and antioxidant activities.[3]
-
Cardiovascular Effects: Sophoridine has been reported to have anti-arrhythmic properties.[2] It has also shown potential in ameliorating myocardial ischemia.
Molecular Mechanisms and Signaling Pathways
The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.
dot
Caption: Key signaling pathways modulated by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Sophoridine has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[1][8] This inhibition is thought to occur through the prevention of the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in various cellular processes such as proliferation, differentiation, and apoptosis. Sophoridine's anti-cancer effects are partly mediated by its ability to modulate MAPK signaling. For instance, it can induce sustained activation of JNK and ERK, leading to apoptosis and cell cycle arrest in pancreatic cancer cells.[9]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell growth, survival, and proliferation. Dysregulation of this pathway is common in cancer. Sophoridine has been found to inhibit this pathway, contributing to its anti-tumor activity.[1][3] It can downregulate the phosphorylation of key components like Akt and mTOR.[3]
Toll-Like Receptor 4 (TLR4) Signaling
Toll-Like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Sophoridine can inhibit LPS-induced inflammatory responses by targeting the TLR4 signaling pathway.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
dot
Caption: General experimental workflow for evaluating this compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Conclusion and Future Perspectives
This compound is a quinolizidine alkaloid with a remarkable range of pharmacological activities, making it a highly promising lead compound for the development of new therapeutics.[2] Its potent anti-cancer and anti-inflammatory effects, underpinned by its ability to modulate multiple key signaling pathways, warrant further investigation. While preclinical studies are encouraging, more extensive research is needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety. Future studies should focus on optimizing its therapeutic efficacy and minimizing potential toxicity through structural modifications or novel drug delivery systems. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this compelling natural product.
References
- 1. researchhub.com [researchhub.com]
- 2. ijper.org [ijper.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
In Silico Molecular Docking Studies of (-)-Sophoridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] This technical guide provides an in-depth overview of in silico molecular docking studies conducted to elucidate the mechanism of action of this compound. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by summarizing quantitative binding data, detailing experimental protocols, and visualizing key signaling pathways.
Introduction
This compound exerts its biological effects by modulating various molecular pathways.[1] Its therapeutic potential has been investigated in a range of diseases, including cancer, colitis, and viral infections.[2] Molecular docking, a computational technique, has been instrumental in predicting the binding affinities and interaction patterns of this compound with its protein targets, thereby providing insights into its pharmacological mechanisms at a molecular level.[3] This guide synthesizes the findings from several key studies to present a cohesive understanding of the in silico investigations of this promising natural compound.
Quantitative Data from Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound and its derivatives with various biological targets. The following tables summarize the available quantitative data from these studies, providing a comparative view of the binding energies.
Table 1: Molecular Docking Scores of this compound and its Derivatives against DNA Topoisomerase I
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| This compound | DNA-Topo I complex | 1T8I | -28.54 | [4] |
| Derivative 2e | DNA-Topo I complex | 1T8I | -44.39 | [4] |
| Derivative 2k | DNA-Topo I complex | 1T8I | -44.97 | [4] |
Table 2: Molecular Docking Scores of this compound against Cancer-Related Proteins
| Ligand | Target Protein | PDB ID | Docking Score (unit not specified) | Reference |
| This compound | mTOR | 4JSV | Higher than NOTCH1 | [3] |
| This compound | NOTCH1 | 5FMA | Lower than mTOR | [3] |
Note: The original study stated the interaction score for mTOR was higher than for NOTCH1 but did not provide specific numerical values.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited molecular docking studies share a common workflow, which is detailed below. This protocol provides a general framework for conducting similar in silico investigations.
Software and Tools
-
Docking Software: AutoDock Vina was utilized for performing the molecular docking simulations.[3]
-
Visualization and Preparation: AutoDockTools version 1.5.7 and Discovery Studio were used for preparing the protein and ligand structures and for visualizing the results.[3]
Ligand Preparation
-
Structure Retrieval: The 3D structure of this compound (CID: 165549) was obtained from the PubChem database.[3]
-
Preparation: The ligand structure was prepared for docking using AutoDockTools. This process typically involves adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). Examples include mTOR (PDB ID: 4JSV) and NOTCH1 (PDB ID: 5FMA).[3]
-
Preparation: The protein structures were prepared using AutoDockTools.[3] This involved:
Docking Simulation
-
Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket. The specific grid box parameters used for mTOR and NOTCH1 are detailed in the original study.[3]
-
Docking Execution: AutoDock Vina was used to perform the docking calculations, which involve exploring the conformational space of the ligand within the defined grid box and evaluating the binding energy of the different poses.
-
Analysis of Results: The docking results were analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using Discovery Studio.[3]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways based on the current understanding from the literature.
NF-κB Signaling Pathway
This compound has been found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[1]
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway in Pancreatic Cancer
In human pancreatic cancer cells, this compound induces S phase cell cycle arrest and apoptosis through the activation of the JNK and ERK signaling pathways, which are part of the broader MAPK signaling cascade.[5] This process is also dependent on the generation of reactive oxygen species (ROS).[5]
Caption: ROS-dependent activation of JNK and ERK by this compound.
mTOR and NOTCH1 Signaling in NSCLC
In silico and in vitro studies have demonstrated that this compound can inhibit the mTOR and NOTCH1 signaling pathways in non-small cell lung cancer (NSCLC), leading to cytotoxic effects and reduced cell migration.[3]
Caption: Inhibition of mTOR and NOTCH1 pathways in NSCLC.
Conclusion
The in silico molecular docking studies summarized in this guide provide valuable insights into the molecular mechanisms underlying the pharmacological effects of this compound. The compound demonstrates favorable binding affinities to several key protein targets implicated in cancer and inflammation. The detailed protocols offer a practical guide for researchers wishing to conduct similar computational studies. The visualization of the signaling pathways helps to conceptualize the complex biological processes modulated by this natural product. Further research, combining computational and experimental approaches, will be crucial to fully elucidate the therapeutic potential of this compound and to guide the development of novel derivatives with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 2. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Sophoridine: A Technical Guide to its Discovery, History, and Therapeutic Potential
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid, has a rich history rooted in traditional Chinese medicine and is now a subject of intense scientific scrutiny for its therapeutic potential, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.
Discovery and Traditional Use
This compound is a naturally occurring alkaloid predominantly isolated from plants of the Sophora genus, which have been utilized for centuries in traditional Chinese medicine.[1] The primary plant sources include Sophora alopecuroides L., Sophora flavescens Ait., and Euchresta japonica Benth.[1] In traditional practice, these plants were used to treat a variety of ailments, including fever, inflammation, and infections.[1] The discovery of this compound as a distinct chemical entity marked a significant step in understanding the scientific basis of these traditional remedies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O | [3] |
| Molecular Weight | 248.36 g/mol | [3] |
| CAS Number | 6882-68-4 | [3] |
| Melting Point | 106-107 °C | |
| Optical Rotation ([α]D) | -73° to -66° (c=1 in Ethanol) | |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. | [3] |
| Appearance | White to light yellow powder or crystalline solid. |
Pharmacological Activity of this compound
Modern pharmacological research has revealed a broad spectrum of biological activities for this compound, with its anti-cancer properties being the most extensively studied.
In Vitro Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [3] |
| AGS | Gastric Cancer | 3.91 | [3] |
| SW480 | Colorectal Cancer | 3140 | [3] |
| Miapaca-2 | Pancreatic Cancer | ~20-200 | [4] |
| PANC-1 | Pancreatic Cancer | ~20-200 | [4] |
| H22 | Hepatoma | 1.01 - 3.65 | [5] |
| S180 | Sarcoma | 1.01 - 3.65 | [5] |
| HepG2 | Liver Cancer | 0.93 - 1.89 (derivative) | [3] |
| SMMC-7721 | Liver Cancer | 0.93 - 1.89 (derivative) | [3] |
| Hela | Cervical Cancer | 0.93 - 1.89 (derivative) | [3] |
| CNE1 | Nasopharyngeal Carcinoma | 0.93 - 1.89 (derivative) | [3] |
| CNE2 | Nasopharyngeal Carcinoma | 0.93 - 1.89 (derivative) | [3] |
| MCF7 | Breast Cancer | 0.93 - 1.89 (derivative) | [3] |
In Vivo Anti-Cancer Activity
Preclinical studies in animal models have corroborated the in vitro anti-cancer effects of this compound, demonstrating its ability to inhibit tumor growth.
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Nude mice with SW480 xenografts | Colorectal Cancer | 15 and 25 mg/kg | Inhibition of tumor growth | [3] |
| Nude mice with Miapaca-2 xenografts | Pancreatic Cancer | 20 and 40 mg/kg (intraperitoneal) | Significant suppression of tumor growth | [3][4] |
| Lewis lung carcinoma-bearing mice | Lung Cancer | 15 and 25 mg/kg | Inhibition of tumor growth | [3][6] |
| Mice with H22 liver tumors | Hepatoma | 50 mg/kg (derivatives) | Moderate tumor suppression | [5] |
| Nude mice with SW480 xenografts | Colorectal Cancer | Not specified | 34.07% inhibition of tumor volume and mass | [7] |
| Nude mice with liver cancer | Liver Cancer | Not specified | Dose-dependent decrease in tumor volume and weight | [7] |
Experimental Protocols
Extraction and Isolation of this compound from Sophora alopecuroides
The following is a generalized protocol for the extraction and isolation of this compound, synthesized from multiple cited methodologies.
4.1.1. Extraction of Total Alkaloids
-
Alkalinization: Mix the powdered plant material (e.g., seeds or aerial parts of Sophora alopecuroides) with a 5% NaOH solution at a solid-to-liquid ratio of 1:4 (w/v) and soak overnight. Discard the alkaline solution.
-
Acidic Extraction: Extract the residue with a 5% sulfuric acid solution. The optimal conditions reported are a solid-to-liquid ratio of 1:30, a pH of 1.5, and an extraction time of 5 hours.
-
Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin column to adsorb the total alkaloids.
-
Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.
-
Concentration: Combine the eluents and recover the ethanol under reduced pressure to obtain the crude total alkaloid extract.
4.1.2. Purification of this compound
-
Adsorption Chromatography: Subject the crude total alkaloid extract to column chromatography on neutral alumina or silica gel.
-
Gradient Elution: Elute the column with a gradient of a non-polar and a polar solvent system. A commonly used system is n-hexane-ethanol-ammonia (e.g., in a ratio of 8:2:0.1 v/v/v).
-
Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Crystallization: Combine the fractions containing this compound and concentrate under reduced pressure. Recrystallize the residue from a suitable solvent (e.g., petroleum ether or a mixture of acetone and ethanol) to obtain purified this compound crystals.
-
Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC). Purities of up to 96.8% have been reported with this method.
Characterization of this compound
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for the structural elucidation of this compound using NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Data Acquisition:
-
Acquire the ¹³C-NMR spectrum on the same instrument.
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, signal multiplicities, and coupling constants in the ¹H and ¹³C spectra to confirm the structure of this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.[8][9]
-
Molecular Mechanisms of Action and Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and other diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.[6]
Figure 1: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its hyperactivation is common in many cancers. This compound has been shown to suppress this pathway, often through the upregulation of the tumor suppressor PTEN.
Figure 2: this compound modulates the PI3K/Akt pathway, leading to reduced cell survival and proliferation.
Regulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent, sometimes leading to its activation which can paradoxically induce apoptosis in some cancer cells.[4]
Figure 3: this compound can activate the MAPK/ERK pathway, which can have dual effects on cell fate. *Activation is context-dependent.
Conclusion and Future Directions
This compound, a natural product with a long history of use in traditional medicine, has emerged as a promising candidate for modern drug development. Its potent anti-cancer activity, supported by a growing body of preclinical evidence, is attributed to its ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation. The detailed physicochemical and pharmacological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development.
Future efforts should focus on a more detailed elucidation of the in vivo metabolism and pharmacokinetic profile of this compound to optimize its therapeutic application.[1] Furthermore, structure-activity relationship (SAR) studies on sophoridine derivatives have shown promise in enhancing its anti-cancer efficacy and should be a continued area of investigation.[2] The development of novel drug delivery systems could also improve its bioavailability and targeted delivery to tumor tissues. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into effective therapies for cancer and other diseases.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer potential of sophoridine and its derivatives: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sophoridine: An In-Depth Technical Guide to its Potential as a Therapeutic Agent for Viral Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid primarily isolated from the medicinal plant Sophora alopecuroides, has emerged as a promising candidate for antiviral drug development.[1][2] Extensive pharmacological studies have demonstrated its broad-spectrum antiviral activities against a range of viruses, including Herpes Simplex Virus Type 1 (HSV-1), Hepatitis B Virus (HBV), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3).[3][4][5][6] This technical guide provides a comprehensive overview of the current research on this compound's antiviral properties, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug development efforts.
Antiviral Spectrum and Efficacy
This compound has demonstrated significant inhibitory effects against various viruses in both in vitro and in vivo models. The following tables summarize the quantitative data on its antiviral efficacy.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | - | 2.649 | - | [3][7] |
| Vero | Progeny Virus Yield | 0.068 | 2.649 | 38.96 | [3][7] | |
| HeLa | Progeny Virus Yield | 0.137 | 3.099 | 22.62 | [3][7] | |
| Enterovirus 71 (EV71) | Vero | CPE Inhibition | 61.39 (Pre-treatment) | 354 | 5.77 | [2][5] |
| Vero | CPE Inhibition | 196.86 (During adsorption) | 354 | 1.80 | [2][5] | |
| Vero | Attachment Assay | IC₅₀ = 0.25 mM (~62.09 µg/mL) | - | - | [8] | |
| Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | 40.2% inhibition at 0.4 mM (~99.34 µg/mL) | Non-cytotoxic at 0.4 mM | - | [8][9] |
| HepG2.2.15 | HBV DNA Replication | 70% inhibition at 0.8 mM (~198.68 µg/mL) | - | - | [6] | |
| Coxsackievirus B3 (CVB3) | Vero | CPE Inhibition | - | >100 µg/mL | - | [4] |
Note: IC₅₀ (50% inhibitory concentration), EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀).
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with viral entry and replication, and by modulating host cellular signaling pathways.
Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication
This compound demonstrates potent anti-HSV-1 activity by directly inactivating viral particles and inhibiting viral replication post-entry.[3] A key mechanism involves the suppression of crucial cellular signaling pathways that the virus hijacks for its replication.
-
PI3K/Akt/mTOR Signaling Pathway: HSV-1 infection typically activates the PI3K/Akt/mTOR pathway to promote viral protein synthesis and replication. This compound treatment significantly inhibits the phosphorylation of PI3K, Akt, and mTOR, thereby blocking this pro-viral signaling cascade.[7][10][11]
-
p38 MAPK Signaling Pathway: The p38 MAPK pathway is another host signaling route activated by HSV-1 to facilitate its replication. This compound has been shown to markedly repress the HSV-1-induced phosphorylation of p38 MAPK, further contributing to its antiviral effect.[3][7][12]
By targeting these pathways, this compound effectively hinders the expression of viral immediate-early (e.g., ICP0, ICP22), early (e.g., ICP8, TK), and late (e.g., gB, gD) genes and proteins.[1][3]
Inhibition of Hepatitis B Virus (HBV) Replication
This compound inhibits HBV replication in HepG2.2.15 cells by reducing the secretion of Hepatitis B surface antigen (HBsAg) and the levels of intracellular HBV DNA.[9] The mechanism is partly attributed to the downregulation of p38 MAPK and other signaling molecules, as well as an increase in the methylation of HBV DNA.[9]
Inhibition of Enterovirus 71 (EV71) Entry
The primary mechanism of this compound against EV71 appears to be the inhibition of viral entry into host cells. Studies have shown that it is most effective when cells are pre-treated with the compound before viral exposure, suggesting that it interferes with the attachment and/or penetration of the virus.[2][5]
Modulation of Immune Response in Coxsackievirus B3 (CVB3) Infection
In vivo studies using a murine model of viral myocarditis caused by CVB3 have shown that this compound exerts its antiviral effect by modulating the host's immune response.[4] It significantly enhances the mRNA expression of anti-inflammatory cytokines like IL-10 and IFN-γ, while decreasing the expression of the pro-inflammatory cytokine TNF-α.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's antiviral properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.
-
Cell Lines: Vero, HeLa, HepG2.2.15 cells.
-
Reagents:
-
This compound stock solution (in DMSO or PBS).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control and determine the CC₅₀ value using non-linear regression analysis.[13]
-
In Vitro Antiviral Activity Assays
-
Virus and Cell Line: e.g., HSV-1 on Vero cells.
-
Procedure:
-
Seed Vero cells in a 96-well plate and grow to confluence.
-
Infect the cell monolayers with the virus (e.g., HSV-1 at a Multiplicity of Infection (MOI) of 1) for 2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add fresh medium containing serial dilutions of this compound (e.g., 0.05, 0.1, 0.2, and 0.4 mg/mL).
-
Incubate the plate for 72 hours at 37°C.
-
Observe and photograph the cytopathic effects under a microscope. The concentration that inhibits 50% of the CPE is the IC₅₀.[3][7]
-
-
Virus and Cell Line: e.g., HSV-1 on Vero cells.
-
Procedure:
-
Grow Vero cells to confluence in 6-well plates.
-
Pre-treat the virus with different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the treated virus for 2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of inhibition relative to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.[3][7]
-
-
Procedure:
-
Infect cells with the virus in the presence of different concentrations of this compound as described in the CPE assay.
-
After 24-48 hours of incubation, subject the infected cells to three cycles of freezing and thawing to release the progeny viruses.
-
Titrate the viral yield in the supernatant using a plaque reduction assay on fresh cell monolayers.
-
The EC₅₀ is the concentration of this compound that reduces the progeny virus yield by 50%.[7]
-
Mechanism of Action Assays
-
Target Pathways: PI3K/Akt/mTOR and p38 MAPK.
-
Procedure:
-
Infect cells (e.g., Vero cells) with the virus (e.g., HSV-1 at an MOI of 1) and treat with various concentrations of this compound.
-
At different time points post-infection, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and p38 MAPK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.[3][7]
-
-
Target Genes: HSV-1 immediate-early (ICP0, ICP22), early (ICP8, TK), and late (gB, gD) genes.
-
Procedure:
-
Infect cells with the virus and treat with this compound.
-
At various time points (e.g., 3, 9, and 16 hours post-infection), extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the target viral genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative mRNA expression levels using the ΔΔCt method.[3]
-
In Vivo Antiviral Activity in a Murine Model of Viral Myocarditis (CVB3)
-
Animal Model: 4-week-old male BALB/c mice.
-
Virus: Coxsackievirus B3 (Nancy strain).
-
Procedure:
-
Inoculate mice intraperitoneally with 100 TCID₅₀ of CVB3.
-
Administer this compound orally at different dosages (e.g., 20 and 40 mg/kg/day) for 7 days, starting from the day of infection.
-
Monitor the survival rate and body weight of the mice daily.
-
On day 7 post-infection, sacrifice the mice and harvest the hearts.
-
Viral Titer Quantification: Homogenize a portion of the heart tissue and determine the viral titer using a plaque assay on Vero cells.
-
Cytokine mRNA Expression: Extract total RNA from another portion of the heart tissue and perform RT-PCR to quantify the mRNA levels of IL-10, IFN-γ, and TNF-α.[4]
-
Conclusion
This compound presents a compelling case as a potential therapeutic agent for a variety of viral infections. Its multifaceted mechanism of action, which includes direct antiviral effects and modulation of host signaling pathways, makes it an attractive candidate for further development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the advancement of this compound from a promising natural product to a potential clinical therapeutic. Further research is warranted to explore its efficacy against a broader range of viruses, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in clinical settings.
References
- 1. Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effects of sophoridine against coxsackievirus B3 and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of sophoridine against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PI3K/Akt in Human Herpesvirus Infection: from the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutive mTORC1 activation by a herpesvirus Akt surrogate stimulates mRNA translation and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P38 Inhibition Prevents Herpes Simplex Virus Type 1 (HSV-1) Infection in Cultured Corneal Keratocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Sophoridine in Cell Culture
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] In oncological research, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress invasion and metastasis across various cancer types, including pancreatic, lung, gastric, and breast cancers.[3][4][5][6] Its mechanism of action is multifaceted, involving the modulation of numerous key signaling pathways such as PI3K/Akt, MAPK, Hippo, p53, NF-κB, and mTOR.[1][5][7]
These application notes provide a comprehensive protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. Adherence to this protocol will ensure consistent and reproducible results for researchers investigating the biological effects of this compound.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Reference(s) |
| Molecular Weight | 248.36 g/mol | [3][4] |
| Solubility in DMSO | 49 mg/mL (197.29 mM) | [4] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | [8][9] |
| Typical Working Concentration Range | 10 - 100 µM | [4] |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | [10][11] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Experimental Protocols
Materials
-
This compound powder (purity ≥ 98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile phosphate-buffered saline (PBS)
-
Cell line of interest
Preparation of 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the this compound powder and anhydrous DMSO to reach room temperature before use to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.484 mg of this compound (Molecular Weight: 248.36 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 2.484 mg of this compound.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid the process.[12] Use fresh DMSO as moisture absorption can reduce solubility.[4]
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell Treatment
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
It is recommended to perform serial dilutions of the stock solution in DMSO first before the final dilution into the aqueous cell culture medium to prevent precipitation.[13]
-
For the final dilution, add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [10][11] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (e.g., ≤ 0.1%).[11]
-
Example Dilution for a 20 µM final concentration: To prepare 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium. This results in a final DMSO concentration of 0.2%.
-
-
Control Group: Always include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the experimental groups.[10]
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[4]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
This compound Signaling Pathway in Cancer Cells
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Determination of IC50 Value of (-)-Sophoridine in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides, has demonstrated significant anti-tumor activities across a variety of cancer types.[1][2] In the context of lung cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion, making it a promising candidate for further investigation and development.[3][4] A critical parameter for characterizing the cytotoxic potential of an anti-cancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance required to inhibit a biological process by 50%. This document provides detailed protocols for determining the IC50 value of this compound in various lung cancer cell lines and summarizes the known IC50 values. Additionally, it elucidates the key signaling pathways implicated in the mechanism of action of this compound in lung cancer.
Data Presentation
The cytotoxic effects of this compound have been evaluated in several lung cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM)¹ |
| H460 | Non-Small Cell Lung Cancer | 24 hours | 73.49 | ~295.9 |
| H460 | Non-Small Cell Lung Cancer | 48 hours | 53.52 | ~215.5 |
| Lewis | Lewis Lung Carcinoma | 24 hours | 64.95 | ~261.6 |
| Lewis | Lewis Lung Carcinoma | 48 hours | 40.10 | ~161.5 |
| A549 | Non-Small Cell Lung Cancer | 48 hours | - | 5836² |
¹The molecular weight of this compound is 248.36 g/mol . The µM conversion is an approximation. ²This value from a single source appears to be an outlier and may warrant further investigation for confirmation.[5] Other studies have confirmed cytotoxic effects on A549 cells without providing a specific IC50 value.[6][7]
Signaling Pathways Affected by this compound in Lung Cancer
This compound exerts its anti-cancer effects in lung cancer through the modulation of several key signaling pathways. These include the activation of tumor-suppressive pathways and the inhibition of pro-survival pathways.
Activation of Hippo and p53 Signaling Pathways
This compound has been shown to activate the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.[3][4] Activation of the Hippo pathway leads to the phosphorylation and subsequent cytoplasmic retention or degradation of the transcriptional co-activator with PDZ-binding motif (TAZ) and Yes-associated protein (YAP). This prevents their nuclear translocation and interaction with TEAD transcription factors, thereby inhibiting the expression of genes involved in cell proliferation and survival. Concurrently, this compound activates the p53 signaling pathway, a crucial tumor suppressor pathway that responds to cellular stress by inducing cell cycle arrest, apoptosis, and senescence.[3][4]
Activation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of this compound's effect on lung cancer, it has been observed to activate the MAPK signaling pathway, leading to the increased expression of pro-inflammatory cytokines and ultimately inducing apoptosis in lung cancer cells.[4]
Inhibition of mTOR and NOTCH1 Signaling Pathways
The mTOR and NOTCH1 signaling pathways are frequently hyperactivated in non-small cell lung cancer (NSCLC) and play crucial roles in promoting cell growth, proliferation, and survival. This compound has been shown to downregulate the expression of both mTOR and NOTCH1 in NSCLC cells, contributing to its cytotoxic effects.[6]
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent lung cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9][10][11]
Materials
-
This compound (powder)
-
Adherent lung cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected lung cancer cell line in a T-75 flask with complete medium until it reaches 70-80% confluency.
-
Wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Day 4: MTT Assay and Data Analysis
-
After the incubation period, carefully aspirate the medium containing this compound from each well.
-
Add 100 µL of fresh complete medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
Conclusion
This document provides a comprehensive overview of the determination of the IC50 value of this compound in lung cancer cell lines. The provided data and protocols are intended to guide researchers in the evaluation of this promising anti-cancer compound. The multifaceted mechanism of action of this compound, involving the modulation of critical signaling pathways such as Hippo, p53, MAPK, mTOR, and NOTCH1, underscores its potential as a therapeutic agent for lung cancer. Further research is warranted to expand the IC50 profiling across a broader range of lung cancer subtypes and to further elucidate the intricate molecular mechanisms underlying its anti-neoplastic effects.
References
- 1. DSpace [researcharchive.lincoln.ac.nz]
- 2. dovepress.com [dovepress.com]
- 3. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijper.org [ijper.org]
- 7. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (-)-Sophoridine in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sophoridine is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has garnered significant interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] Preclinical studies in various mouse models have demonstrated its therapeutic potential.[2][3] In 2005, the China Food and Drug Administration approved sophoridine for treating cancers such as gastric, lung, and liver cancer, noting its low toxicity profile.[1] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound in mouse models based on published literature, offering detailed protocols and summarizing key data to guide future research.
Data Presentation: Quantitative In Vivo Data
The following tables summarize the dosages and administration routes of this compound used in various mouse models.
Table 1: Anti-Cancer Applications of this compound in Mouse Models
| Cancer Type | Mouse Model | Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| Pancreatic Cancer | Balb/c nude mice with Miapaca-2 xenografts | 20 and 40 | Intraperitoneal (i.p.) | Daily for 21 days | Suppressed tumor growth with no significant change in body weight. | [4][5] |
| Colorectal Cancer | Nude mice with SW480 xenografts | 15 and 25 | Not Specified | Not Specified | Inhibited tumor growth (both weight and volume). | [4][6] |
| Non-Small Cell Lung Cancer | C57BL/6J mice with Lewis lung carcinoma | 15 and 25 | Intragastric (i.g.) | Daily for 25 days | Significantly inhibited tumor growth; promoted M1 macrophage polarization. | [4][6][7] |
| Non-Small Cell Lung Cancer | Not Specified | 16.9 | Oral | For 4 weeks | Inhibited proliferation, invasion, and migration of lung cancer cells. | [1][6] |
| Hepatocellular Carcinoma | Nude mice (Lenvatinib-resistant model) | Not Specified | Not Specified | Not Specified | Combined with Lenvatinib, significantly decreased tumor volume. | [1][6] |
Table 2: Anti-Inflammatory and Other Applications of this compound in Mouse Models
| Disease Model | Mouse Model | Dosage (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Acute Lung Injury (LPS-induced) | Not Specified | Not Specified | Not Specified | Alleviated inflammatory response by suppressing NF-κB and MAPK pathways. | [4][8] |
| Endotoxemia-induced Liver Injury | Not Specified | 4, 6, and 12 | Not Specified | Protected the liver from inflammation. | [6] |
| Dextran Sulfate Sodium (DSS)-induced Colitis | C57BL/6 mice | Not Specified | Not Specified | Attenuated colonic inflammatory response. | [1][8] |
| Osteoporosis (Ovariectomy-induced) | Ovariectomized (OVX) mice | 15 | Not Specified | Blocked RANKL-induced osteoclast formation. | [8] |
| Obesity (High-fat diet-induced) | C57BL/6 mice | Not Specified | Gavage | Reduced body weight gain and improved glucose homeostasis after 11 weeks. | [9] |
Table 3: Toxicology Data for this compound in Mice
| Parameter | Mouse Strain | Administration Route | Value (mg/kg) | Observations | Reference(s) |
| LD₅₀ | KM mice | Intraperitoneal (i.p.) | 65.19 | Reduced autonomic activity. | [1][4][8] |
| LD₅₀ | Not Specified | Intraperitoneal (i.p.) | 62.6 | - | [4][8] |
| LD₅₀ | Not Specified | Tail Vein Injection (i.v.) | 47.6 | - | [4][8] |
| Acute Toxicity | Not Specified | Not Specified | >50 | Reduced spontaneous activity, eye closure, curling up, potential death. | [9] |
| Sub-acute Toxicity | Not Specified | Intraperitoneal (i.p.) | Not Specified | Continuous administration for 30 days caused reversible liver and kidney damage. | [4][8] |
| Safety Profile | C57BL/6J mice | Intragastric (i.g.) | 15 and 25 | No obvious toxicity to heart, liver, spleen, or kidney after 25 days. | [7] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Anti-Cancer Efficacy
This protocol is a generalized procedure based on studies of pancreatic and non-small cell lung cancer.[5][7]
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., Miapaca-2, Lewis lung carcinoma) in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Harvest cells during the logarithmic growth phase using trypsin.
- Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS to a final concentration of 8 x 10⁶ to 2 x 10⁷ cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., Balb/c nude) or syngeneic mice (e.g., C57BL/6J for Lewis cells), typically 6-8 weeks old.
- Allow mice to acclimate for at least one week.
- Subcutaneously inject 100-200 µL of the cell suspension (containing ~2 x 10⁶ cells) into the right flank of each mouse.[5]
3. Treatment Regimen:
- Monitor mice for tumor growth. Once tumors are palpable or reach a certain volume (e.g., ~100 mm³), randomly divide the mice into control and treatment groups (n=7-10 mice/group).
- Prepare this compound solution. For intraperitoneal (i.p.) injection, dissolve in sterile PBS. For intragastric (i.g.) administration, dissolve in a suitable vehicle like 0.5% carboxymethylcellulose sodium.
- Administer this compound daily at the desired doses (e.g., 15, 25, or 40 mg/kg).[5][7] The control group should receive an equivalent volume of the vehicle.
- Continue treatment for a predefined period (e.g., 21-25 days).[5][7]
4. Data Collection and Analysis:
- Measure tumor volume every 2-3 days using a caliper (Volume = 0.5 × Length × Width²).
- Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
- At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.
- Collect tumors and major organs (liver, kidney, spleen, etc.) for further analysis (e.g., histopathology (H&E staining), immunohistochemistry (IHC) for markers like Ki-67, or Western blot).[7]
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
This protocol is a generalized procedure for studying the anti-inflammatory effects of this compound.[8]
1. Animal Handling:
- Use C57BL/6 or BALB/c mice (6-8 weeks old).
- Allow mice to acclimate for at least one week.
2. Treatment and Induction of Inflammation:
- Randomly divide mice into control, LPS, and Sophoridine + LPS groups.
- Pre-treat the Sophoridine group with the desired dose of this compound (e.g., 4-12 mg/kg) via i.p. injection or oral gavage. The control and LPS groups receive the vehicle.
- After a set pre-treatment time (e.g., 1-2 hours), induce inflammation by injecting LPS (from E. coli) intraperitoneally.
3. Sample Collection and Analysis:
- At a specific time point post-LPS injection (e.g., 6, 12, or 24 hours), collect samples.
- Collect blood via cardiac puncture to obtain serum for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.[6]
- Euthanize the mice and harvest relevant organs such as the lungs, liver, or kidneys.
- One portion of the organ can be fixed in 10% formalin for histopathological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
- Another portion can be flash-frozen in liquid nitrogen for molecular analysis (e.g., RT-PCR or Western blot) to measure the expression of inflammatory mediators (e.g., NF-κB, p38, JNK).[8]
Signaling Pathways and Visualizations
This compound exerts its effects by modulating multiple key signaling pathways. The diagrams below illustrate a general experimental workflow and two of the primary pathways involved in its anti-cancer and anti-inflammatory activities.
Caption: General experimental workflow for in vivo mouse studies.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 7. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Analysis of NF-κB Pathway Modulation by (-)-Sophoridine Using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides, has demonstrated significant anti-inflammatory properties.[1][2] A key molecular mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins, primarily IκBα.
Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, leading to the translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cytokines and chemokines.[3]
This compound has been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[2] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes and thereby exerting its anti-inflammatory effects. Western blotting is a powerful and widely used technique to investigate the effects of compounds like this compound on the NF-κB signaling pathway by quantifying the changes in the phosphorylation status and total protein levels of key pathway components.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
The following tables summarize quantitative data from Western blot analyses demonstrating the inhibitory effect of this compound on the NF-κB pathway in TNF-α stimulated fibroblast-like synoviocytes (FLS). The data is presented as the relative protein expression, determined by densitometric analysis of Western blot bands.
Table 1: Effect of this compound on IκBα Degradation
| Treatment Group | Concentration (µM) | Relative IκBα Protein Level (Normalized to Control) |
| Control (Unstimulated) | - | 1.00 |
| TNF-α (50 ng/mL) | - | 0.35 |
| TNF-α + this compound | 5 | 0.65 |
| TNF-α + this compound | 10 | 0.85 |
| TNF-α + this compound | 20 | 0.95 |
| Data are representative of densitometric analysis from studies investigating TNF-α-induced IκBα degradation.[2] |
Table 2: Effect of this compound on p65 Phosphorylation
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Ratio (Normalized to Control) |
| Control (Unstimulated) | - | 1.00 |
| TNF-α (50 ng/mL) | - | 3.50 |
| TNF-α + this compound | 5 | 2.20 |
| TNF-α + this compound | 10 | 1.50 |
| TNF-α + this compound | 20 | 1.10 |
| Data are representative of densitometric analysis from studies investigating TNF-α-induced p65 phosphorylation.[2][4][5] |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for (-)-Sophoridine Treatment in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Sophoridine, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated significant pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects[1]. Its anti-cancer properties are of particular interest, as it has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, with a notable sensitivity in pancreatic cancer cells[2][3]. The mechanism of action often involves the induction of cell cycle arrest and apoptosis through the modulation of signaling pathways such as the MAPK/ERK and JNK pathways, which can be triggered by an increase in reactive oxygen species (ROS)[2][3].
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability by assessing the metabolic activity of cells[4][5].
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for the evaluation of this compound's effect on the viability of adherent cancer cell lines in a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., pancreatic, gastric, liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for initial screening is 0, 10, 20, 40, 80, and 100 µM[2].
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[2].
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well[6].
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[7].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader[5].
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation
Summarize the quantitative data from the cell viability assay in the following tables for clear comparison.
Table 1: Cell Viability after this compound Treatment at 48 hours
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| 10 | |||
| 20 | |||
| 40 | |||
| 80 | |||
| 100 |
Table 2: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| Pancreatic Cancer (e.g., PANC-1) | 48 | |
| Gastric Cancer (e.g., SGC-7901) | 48 | |
| Liver Cancer (e.g., HepG2) | 48 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the MTT cell viability assay for this compound treatment.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Note and Protocol: Quantification of (-)-Sophoridine in Plasma Samples using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] To support pharmacokinetic studies and clinical trials, a robust, sensitive, and specific bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is suitable for pharmacokinetic and bioavailability studies.[1][4]
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma samples via protein precipitation. The separated analytes are then quantified using a UPLC-MS/MS system in the multiple reaction monitoring (MRM) mode with an electrospray positive ionization source.[1][4]
Materials and Reagents
-
This compound reference standard
-
Dendrobine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Control rat plasma (with anticoagulant)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Analytical balance
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Dendrobine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50% methanol solution to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Dendrobine stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike control rat plasma with the appropriate this compound working solutions to prepare a series of calibration standards. A typical concentration range is 2–2000 ng/mL.[1][4]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 4, 400, and 1600 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (Dendrobine in acetonitrile).[1][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System:
-
Mass Spectrometer:
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines.[5][6] Key validation parameters include:
-
Linearity: The relationship between concentration and instrument response.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
The following table summarizes quantitative data from various HPLC methods for this compound quantification in plasma.
| Parameter | UPLC-MS/MS Method[1][4] | HPLC-UV Method[7] | HPLC-MS Method[8] |
| Analyte | This compound | Sophoridine | Sophoridine (SRI) |
| Internal Standard | Dendrobine | Ephedrine | Not specified |
| Matrix | Rat Plasma | Rat Plasma | Rabbit Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Methanol Extraction |
| Column | UPLC BEH C18 | YMC-ODS | ZORBAX Extend-C18 |
| Mobile Phase | Methanol and 0.1% formic acid in water (gradient) | Methanol-ethanol-0.01 M ammonium acetate buffer-triethylamine (10:0.5:89.5:0.03, v/v/v/v) | Methanol/water/diethylamine (50:50:0.07, v/v/v) |
| Flow Rate | 0.4 mL/min | 0.8 mL/min | Not specified |
| Detection | ESI+ MRM | UV at 210 nm | MS (SIM mode) |
| Linearity Range | 2–2000 ng/mL | Not specified | 13.2–995.0 ng/mL |
| LLOQ | 2 ng/mL | Not specified | 13.2 ng/mL |
| Intra-day Precision (RSD) | <10% | Not specified | <10.1% |
| Inter-day Precision (RSD) | <10% | Not specified | <10.1% |
| Accuracy | 94.90% - 100.80% | Not specified | >90% |
| Absolute Recovery | Not specified | Not specified | >57% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters of bioanalytical method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. A rapid reversed phase high-performance liquid chromatographic method for determination of sophoridine in rat plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and specific HPLC-MS method for the determination of sophoridine, sophocarpine and matrine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing (-)-Sophoridine's Effect on Cell Migration Using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Transwell assay to investigate the effects of (-)-Sophoridine on cell migration. This document outlines the underlying principles, detailed experimental protocols, and data interpretation.
This compound, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Notably, studies have shown its potential to inhibit cancer cell proliferation, invasion, and metastasis.[1][2][3][4][5][6] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration and invasion in response to a chemoattractant.[7][8][9][10][11] This makes it an ideal tool to quantify the inhibitory effects of this compound on the migratory capabilities of various cell types, particularly cancer cells.
Principle of the Transwell Assay
The Transwell assay utilizes a permeable support insert that creates two distinct chambers within a larger well of a multi-well plate: an upper chamber and a lower chamber, separated by a microporous membrane.[9][11] Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber. A concentration gradient is established, encouraging the cells to migrate through the pores of the membrane towards the chemoattractant.[8][9] The effect of this compound on this process can be assessed by treating the cells with the compound and quantifying the number of cells that successfully migrate to the lower surface of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer, such as Matrigel, which cells must degrade to migrate.[9][10][12]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on cell migration and related processes from various studies.
| Cell Line | This compound Concentration | Incubation Time | Assay Type | Observed Effect on Migration/Invasion | Reference |
| Breast Cancer (MCF-7, MDA-MB-231) | 80 μM | 48 h | Transwell | Significant inhibition of migration and invasion. | [3][4][13] |
| Gastric Cancer (AGS, SGC7901) | 3 μM | 24 h | Transwell | Significant inhibition of migration and invasion. | [14] |
| Glioma (U87) | Not specified | Not specified | Not specified | Inhibition of migration and invasion. | [1][2] |
| Non-Small Cell Lung Cancer (A549) | Not specified | Not specified | Wound healing | Significant inhibition of cell migration. | [15] |
| Cell Line | This compound IC50 Value (48h) | Reference |
| MCF-10A (Normal Breast Epithelial) | 363 μM | [3][4][5][6] |
| MCF-7 (Breast Cancer) | 87.96 μM | [3][4][5][6] |
| MDA-MB-231 (Breast Cancer) | 81.07 μM | [3][4][5][6] |
| Pancreatic Cancer (Miapaca-2, PANC-1) | ~20 μM to 200 μM | [16] |
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Culture : Culture the cells of interest to approximately 80-90% confluence in appropriate culture medium.[7]
-
Cell Detachment : For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or 0.25% Trypsin-EDTA.[7][12] Note that trypsin may cleave cell surface receptors involved in migration.[12]
-
Cell Counting and Resuspension : Centrifuge the detached cells, aspirate the supernatant, and resuspend the cell pellet in serum-free medium. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration. A starting density of 1 x 10^6 cells/mL is often recommended.[7][12]
II. Transwell Migration Assay Protocol
-
Rehydration of Inserts : Rehydrate the Transwell inserts (typically with an 8 μm pore size membrane) by adding serum-free medium to the upper and lower chambers and incubate for at least 30 minutes at 37°C.[9]
-
Preparation of Chemoattractant : Prepare the chemoattractant solution, which is typically culture medium containing a higher concentration of serum (e.g., 10% FBS) or a specific growth factor.[7][17]
-
Assay Setup :
-
Remove the rehydration medium.
-
Add 600 μL of the chemoattractant solution to the lower chamber of the 24-well plate.[7]
-
Prepare the cell suspension in serum-free medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Seed 100 μL of the cell suspension (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell insert.[7]
-
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for a period ranging from 4 to 24 hours, depending on the cell type's migratory capacity.[9][12]
-
Removal of Non-Migrated Cells : After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[7][8][12]
-
Fixation and Staining :
-
Washing : Wash the inserts with distilled water to remove excess stain.[8]
-
Quantification :
-
Manual Counting : Air-dry the inserts and count the stained cells on the membrane using a microscope in several random fields of view. Calculate the average number of migrated cells.[9]
-
Stain Elution : Elute the bound Crystal Violet using 33% acetic acid and measure the absorbance at 590 nm with a plate reader.[17] A standard curve can be generated to correlate absorbance with cell number.[17]
-
III. Transwell Invasion Assay Protocol
The invasion assay protocol is similar to the migration assay with the addition of an extracellular matrix (ECM) coating on the Transwell membrane.
-
Coating the Inserts : Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add a thin layer (30-50 μL) of the diluted Matrigel to the upper surface of the Transwell insert membrane and incubate at 37°C for 15-30 minutes to allow it to solidify.[12]
-
Proceed with the Migration Assay Protocol : Follow steps 2 through 8 of the Transwell Migration Assay Protocol, seeding the cells on top of the solidified Matrigel layer.
Visualizations
Caption: Workflow of the Transwell Cell Migration Assay.
Caption: Signaling pathways affected by this compound.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. clyte.tech [clyte.tech]
- 10. corning.com [corning.com]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
Application Notes and Protocols for the Clinical Study Preparation of (-)-Sophoridine Hydrochloride Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid primarily isolated from Sophora alopecuroides, has garnered significant interest for its therapeutic potential, particularly in oncology. Its hydrochloride salt is the active pharmaceutical ingredient (API) in injections approved for cancer treatment in China. These application notes provide a comprehensive overview of the preparation, quality control, and biological evaluation of a this compound hydrochloride injection intended for clinical studies.
This compound exerts its pharmacological effects through a multi-targeted mechanism of action. It has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the NF-κB, JNK/ERK, and Akt/mTOR pathways. Its anti-tumor activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
This document outlines example protocols for the formulation of a sterile injection, quality control testing using a stability-indicating HPLC method, and cell-based assays to determine its biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Allomatrine, (5β)-Matridin-15-one | |
| CAS Number | 6882-68-4 | |
| Molecular Formula | C₁₅H₂₄N₂O | |
| Molecular Weight | 248.36 g/mol | |
| Appearance | White or light-yellow crystalline powder | |
| Solubility | Soluble in water, methanol, ethanol |
Experimental Protocols
Preparation of this compound Hydrochloride Injection (Example Protocol)
This protocol describes the preparation of a small-scale batch of this compound hydrochloride injection suitable for preclinical and early-phase clinical studies. The formulation is a simple isotonic solution for intravenous administration.
Materials:
-
This compound Hydrochloride (API)
-
Sodium Chloride (NaCl)
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, depyrogenated vials and stoppers
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation: Prepare a suitable volume of WFI.
-
Dissolution: Weigh the required amount of this compound Hydrochloride and dissolve it in approximately 80% of the final volume of WFI with gentle stirring.
-
Tonicity Adjustment: Add Sodium Chloride to achieve an isotonic solution (approximately 0.9% w/v).
-
pH Adjustment: Adjust the pH of the solution to a suitable range (e.g., 4.5 - 6.5) using dilute HCl or NaOH.
-
Final Volume: Add WFI to reach the final batch volume.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized and depyrogenated vials.
-
Stoppering and Capping: Aseptically insert sterile stoppers and secure with aluminum caps.
-
Visual Inspection: Inspect each vial for particulate matter and container-closure integrity.
Example Formulation:
| Component | Quantity per mL | Function |
| This compound Hydrochloride | 50 mg | Active Pharmaceutical Ingredient |
| Sodium Chloride | 9 mg | Tonicity-adjusting agent |
| Water for Injection | q.s. to 1 mL | Vehicle |
Quality Control: Stability-Indicating HPLC Method (Example Protocol)
This method is designed for the quantification of this compound and the detection of degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound Hydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound Hydrochloride injection with the mobile phase to a suitable concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak area of the sample to the standard to determine the concentration of this compound. Analyze for the presence of any degradation peaks.
Acceptance Criteria (Example):
| Parameter | Acceptance Criteria |
| Assay | 95.0% - 105.0% of the labeled amount |
| Purity (by peak area) | ≥ 99.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
Biological Activity: MTT Cytotoxicity Assay
This assay determines the cytotoxic effect of the this compound hydrochloride injection on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
This compound Hydrochloride Injection
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound hydrochloride injection and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium, add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Biological Activity: Annexin V-FITC Apoptosis Assay
This assay quantifies the induction of apoptosis by the this compound hydrochloride injection.
Materials:
-
Cancer cell line
-
This compound Hydrochloride Injection
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound hydrochloride injection for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Biological Activity: Cell Cycle Analysis
This assay determines the effect of the this compound hydrochloride injection on the cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound Hydrochloride Injection
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound hydrochloride injection.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Injection Preparation and QC
Caption: Workflow for the preparation and quality control of the injection.
Logical Relationship for Cell-Based Bioassays
Caption: Logical flow of cell-based bioassays for efficacy testing.
Application Notes and Protocols for Lentiviral Transduction in the Target Validation of (-)-Sophoridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sophoridine, a quinolizidine alkaloid extracted from the genus Sophora, has demonstrated significant pharmacological activities, including potent antitumor effects across various cancer cell lines.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis and cell cycle arrest, and to inhibit cell proliferation, invasion, and metastasis.[1][3] Emerging research has implicated several signaling pathways in its mechanism of action, including the MAPK/ERK, JNK, Akt/mTOR, and NF-κB pathways.[2][4] Putative molecular targets such as PIM1 kinase and MAPKAPK2 have been identified, making this compound a compelling candidate for further drug development.[1][5]
A critical step in the preclinical development of any therapeutic agent is the rigorous validation of its molecular targets.[6][7] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and precise tool for this purpose.[6][8] By specifically silencing the expression of a putative target gene, researchers can determine if the resulting cellular phenotype mimics the pharmacological effects of the compound.[6] This "phenocopying" provides strong evidence that the compound's efficacy is mediated through the intended target.
These application notes provide a comprehensive framework and detailed protocols for utilizing lentiviral shRNA technology to validate the molecular targets of this compound. The workflow encompasses lentivirus production, transduction of cancer cell lines, validation of target knockdown, and subsequent functional assays to correlate target suppression with the cytotoxic and mechanistic effects of this compound.
Signaling Pathways and Experimental Overview
This compound is known to modulate multiple signaling cascades integral to cancer cell survival and proliferation. Understanding these pathways is crucial for designing target validation studies. The diagram below illustrates the key signaling pathways reported to be affected by this compound.
Caption: Putative signaling pathways modulated by this compound.
The experimental workflow for target validation is a sequential process. It begins with the design and production of lentiviral particles carrying shRNA against a target of interest (e.g., PIM1). These viral particles are then used to create stable knockdown cell lines. The effects of target gene silencing are subsequently compared to the effects of this compound treatment in non-transduced cells to assess for phenocopying.
Caption: Experimental workflow for lentiviral shRNA target validation.
Data Presentation
Quantitative data from target validation experiments should be summarized to facilitate direct comparison between the effects of shRNA-mediated knockdown and this compound treatment.
Table 1: Validation of Target Gene Knockdown
| Cell Line | Transduction Group | Target mRNA Expression (Relative to Control) | Target Protein Expression (Relative to Control) |
|---|---|---|---|
| e.g., A549 | Non-Targeting shRNA | 1.00 ± 0.05 | 1.00 ± 0.08 |
| e.g., A549 | Target-Specific shRNA | 0.25 ± 0.03 | 0.18 ± 0.05 |
| e.g., MCF-7 | Non-Targeting shRNA | 1.00 ± 0.06 | 1.00 ± 0.09 |
| e.g., MCF-7 | Target-Specific shRNA | 0.31 ± 0.04 | 0.22 ± 0.06 |
Data presented as mean ± standard deviation.
Table 2: Comparative Effects on Cell Viability (IC50 Values)
| Cell Line | Treatment Group | IC50 of this compound (µM) | Fold Change in IC50 |
|---|---|---|---|
| e.g., A549 | Non-Targeting shRNA | 50.5 ± 4.2 | 1.0 |
| e.g., A549 | Target-Specific shRNA | 255.8 ± 15.7 | 5.1 |
| e.g., MCF-7 | Non-Targeting shRNA | 85.1 ± 6.8 | 1.0 |
| e.g., MCF-7 | Target-Specific shRNA | 390.2 ± 25.1 | 4.6 |
A significant increase in IC50 in the target knockdown group suggests the target is critical for the drug's cytotoxic effects.[7]
Table 3: Comparison of Phenotypic Effects (e.g., Apoptosis Induction)
| Cell Line | Group | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| e.g., A549 | Untreated (Wild-Type) | 5.2 ± 0.8 |
| e.g., A549 | This compound Treated | 35.4 ± 3.1 |
| e.g., A549 | Non-Targeting shRNA | 6.1 ± 1.0 |
| e.g., A549 | Target-Specific shRNA | 32.8 ± 2.9 |
Similarity in the percentage of apoptotic cells between drug-treated and knockdown groups indicates phenocopying.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.[9]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Opti-MEM I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 3000 or PEI)
-
Plasmids:
-
pLKO.1-puro vector with target-specific shRNA or non-targeting control
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
10 cm tissue culture dishes
-
0.45 µm PVDF syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 4.0 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of complete DMEM. Ensure cells reach 70-80% confluency on the day of transfection.[10]
-
Day 1: Transfection:
-
In Tube A, dilute 2.5 µg of the shRNA transfer plasmid, 1.5 µg of psPAX2, and 1.0 µg of pMD2.G into 500 µL of Opti-MEM.
-
In Tube B, dilute 15 µL of Lipofectamine 3000 into 500 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed complete DMEM.
-
Add the DNA-lipid complex dropwise to the cells. Gently swirl the plate to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 2: Change Medium: After 18-24 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube. Add 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet any detached cells.[11]
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
Aliquot the filtered viral supernatant and store at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
Materials:
-
Target cancer cell line (e.g., A549, MCF-7)
-
Lentiviral supernatant (from Protocol 1)
-
Complete growth medium for the target cell line
-
Polybrene (Hexadimethrine bromide)
-
Puromycin dihydrochloride
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 6-well plate. Allow cells to adhere and reach 50-70% confluency overnight.
-
Day 2: Transduction:
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells; optimize concentration if necessary.[12]
-
Remove the old medium from the cells and add 1 mL of the transduction medium.
-
Add the desired volume of lentiviral supernatant. It is recommended to test a range of viral volumes (Multiplicity of Infection - MOI) to optimize transduction efficiency.
-
Incubate the cells at 37°C with 5% CO₂ for 18-24 hours.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Day 4 onwards: Puromycin Selection:
-
At 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined empirically for each cell line by performing a puromycin kill curve on non-transduced cells.
-
Replace the puromycin-containing medium every 2-3 days until all non-transduced control cells have died (typically 5-10 days).
-
Expand the surviving pool of stably transduced cells for downstream analysis.
-
Protocol 3: Validation of Gene Knockdown via RT-qPCR
This protocol quantifies the reduction in target gene mRNA levels.[13]
Materials:
-
Stably transduced and control cell lines
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., SuperScript IV)
-
SYBR Green qPCR Master Mix[14]
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from ~1 x 10^6 cells from both the non-targeting control and target-specific shRNA transduced cell lines according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Run samples in triplicate for both the target gene and the housekeeping gene.
-
-
qPCR Cycling and Analysis:
-
Use a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the non-targeting shRNA control.[15]
-
Protocol 4: Validation of Protein Knockdown via Western Blot
This protocol confirms the reduction of target protein levels.[16][17]
Materials:
-
Stably transduced and control cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[18]
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[18]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again as described above.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ and normalize the target protein signal to the loading control.[18]
Protocol 5: Cell Viability (MTT/MTS) Assay
This assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity following drug treatment.[20][21][22]
Materials:
-
Stably transduced and control cell lines
-
This compound stock solution
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include untreated wells as controls.
-
Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[22]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. addgene.org [addgene.org]
- 11. protocols.io [protocols.io]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. elearning.unite.it [elearning.unite.it]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating (-)-Sophoridine-Induced Hepatotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing (-)-sophoridine-induced hepatotoxicity in animal models. The information is based on available preclinical data and general toxicological principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hepatotoxicity a concern?
A1: this compound is a quinolizidine alkaloid extracted from plants like Sophora flavescens. It exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[1][2] However, studies have reported adverse effects, including hepatotoxicity and neurotoxicity, which are significant concerns for its clinical application.[1][2][3]
Q2: At what doses is this compound-induced hepatotoxicity typically observed in animal models?
A2: The dose-dependent toxicity of this compound can vary based on the animal model and administration route. An LD50 (the dose lethal to 50% of animals) has been reported as 47.6 mg/kg for intravenous injection in mice and 65.19 mg/kg for a one-time intraperitoneal injection in mice.[4] Hepatotoxicity is more likely to be observed at higher doses approaching these levels. However, even at therapeutic doses for conditions like cancer (e.g., 15 and 25 mg/kg in mice), it is crucial to monitor for liver damage.[4]
Q3: What are the common biochemical markers to assess this compound-induced hepatotoxicity?
A3: Standard biochemical markers for liver injury should be monitored. These include serum levels of:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) : Elevated levels of these enzymes indicate hepatocellular damage.[5]
-
Alkaline phosphatase (ALP) and total bilirubin : Increases can suggest cholestatic injury.
-
Markers of oxidative stress : Decreased levels of superoxide dismutase (SOD) and glutathione (GSH) can indicate oxidative damage to the liver.[5]
Q4: Are there any known strategies to reduce this compound's hepatotoxicity?
A4: Research into mitigating this compound's hepatotoxicity is ongoing. Current strategies being explored include:
-
Structural Modification : Synthesizing derivatives of sophoridine may enhance its therapeutic effects while reducing toxicity.[6] For example, the derivative ZM600 has shown promise as an anti-hepatic fibrosis agent.
-
Combination Therapy : Combining this compound with other drugs could potentially reduce its toxicity, though specific combinations for hepatoprotection are not yet well-established.[6]
-
Dose Optimization : Carefully determining the therapeutic window to use the lowest effective dose can minimize toxic effects.
Troubleshooting Guide for Unexpected Hepatotoxicity
This guide addresses common issues researchers may face during animal studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality in the experimental group. | Dose may be too high, approaching the LD50. | - Review the literature for established dose ranges for your specific animal model and research question.- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Consider the route of administration; intravenous and intraperitoneal routes may lead to higher peak concentrations and toxicity compared to oral administration. |
| Significant elevation in ALT/AST levels at a presumed therapeutic dose. | Animal model may be particularly sensitive to this compound. | - Ensure the health and age of the animals are consistent across groups.- Evaluate baseline liver function of the animals before starting the experiment.- Consider using a different, less sensitive strain or species if feasible. |
| Inconsistent hepatotoxicity results between experiments. | Variability in drug formulation, animal handling, or other experimental conditions. | - Standardize the preparation of the this compound solution.- Ensure consistent timing of administration and sample collection.- Control for environmental factors such as diet and light-dark cycles, which can influence liver metabolism. |
| Histopathological evidence of liver damage without significant changes in ALT/AST. | The type of liver injury may not be primarily hepatocellular necrosis (e.g., cholestasis, steatosis, or early-stage fibrosis). | - Perform a broader panel of liver function tests, including ALP and bilirubin.- Use specific histological stains (e.g., Oil Red O for steatosis, Sirius Red for fibrosis) to characterize the liver damage more thoroughly. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hepatotoxicity in Mice
This protocol is a synthesized model based on available toxicity data and is intended for studying the mechanisms of hepatotoxicity or screening for protective agents.
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Equipment for intraperitoneal injection
-
Equipment for blood and tissue collection
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Randomly divide mice into a control group and one or more this compound treatment groups.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., sterile saline) intraperitoneally.
-
Treatment Group(s): Administer this compound intraperitoneally at a dose expected to induce sub-lethal hepatotoxicity. Based on the LD50 of 65.19 mg/kg, a starting dose of 30-40 mg/kg could be considered. A dose-finding study is highly recommended.
-
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
-
Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum separation and biochemical analysis (ALT, AST, etc.).
-
Perfuse the liver with cold saline and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histopathology, and the remainder can be snap-frozen in liquid nitrogen for molecular or biochemical analyses.
-
Protocol 2: Assessment of Biochemical Markers of Liver Injury
-
Serum Enzyme Assays: Use commercial assay kits to measure the activity of ALT and AST in the collected serum samples according to the manufacturer's instructions.
-
Oxidative Stress Markers:
-
Prepare liver homogenates from the frozen tissue samples.
-
Use commercial kits to measure the activity of SOD and the concentration of GSH in the liver homogenates.
-
Quantitative Data Summary
| Parameter | This compound Effect | Reference Compound/Condition | Animal Model | Reference |
| LD50 (Intravenous) | 47.6 mg/kg | N/A | Mice | [4] |
| LD50 (Intraperitoneal) | 65.19 mg/kg | N/A | Mice | [4] |
| ALT/AST Levels | Increased with hepatotoxic dose | Alcohol-induced liver injury | Mice | [5] |
| SOD/GSH Levels | Decreased with hepatotoxic dose | Alcohol-induced liver injury | Mice | [5] |
| Anti-cancer Therapeutic Dose | 15 and 25 mg/kg | N/A | Mice | [4] |
Visualizations
Caption: Experimental workflow for studying this compound-induced hepatotoxicity.
Caption: Putative signaling pathway for this compound-induced hepatotoxicity.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Liquid Chromatography/Tandem Mass Spectrometry Analysis of Sophora flavescens Aiton and Protective Effects against Alcohol-Induced Liver Injury and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of (-)-Sophoridine in aqueous solutions
Welcome to the (-)-Sophoridine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments, with a specific focus on aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: There is conflicting information in the available literature regarding the precise aqueous solubility of this compound. Some sources describe it as "easily soluble in water"[1][2]. However, for many experimental and formulation purposes requiring high concentrations, its solubility can be a limiting factor. It is highly soluble in organic solvents like methanol, ethanol, and DMSO[1][2][3]. For high-concentration stock solutions, DMSO is commonly used[4][5][6]. We recommend determining the solubility for your specific aqueous buffer system and experimental conditions.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Prepare a high-concentration stock solution in DMSO: this compound is readily soluble in DMSO[4][5][6]. You can prepare a concentrated stock (e.g., 10-50 mg/mL) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and below any toxic threshold for your cells or model system.
-
Gentle heating and sonication: Mild heating and sonication can aid in the dissolution process. However, be cautious of potential degradation of the compound with excessive heat.
-
Utilize solubility enhancement techniques: For formulation development or when higher aqueous concentrations are necessary, techniques such as forming solid dispersions or cyclodextrin inclusion complexes can be employed.
Q3: What are solid dispersions and how can they improve the solubility of this compound?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix[7][8]. This technique can enhance solubility and dissolution rate by reducing particle size, improving wettability, and converting the drug to an amorphous state[7]. For detailed protocols, please refer to the "Experimental Protocols" section.
Q4: How can cyclodextrins help with the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic cavity, forming an "inclusion complex"[9][10]. This complex has a hydrophilic exterior, which improves the apparent solubility and dissolution of the guest molecule in aqueous solutions[9]. For more information, see the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final concentration of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the final percentage of DMSO, ensuring it remains within the tolerance limits of your experimental system. 3. Consider using a formulation with solubility enhancers like cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to inconsistent concentrations of the active compound. Degradation of the compound. | 1. Ensure complete dissolution of this compound before use. Visually inspect for any precipitate. 2. Prepare fresh solutions for each experiment. 3. Validate the concentration of your working solutions using an appropriate analytical method (e.g., HPLC). |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | Low aqueous solubility and potential for precipitation upon administration. | 1. Formulate this compound using co-solvents (e.g., PEG300, Tween 80) and saline[5]. 2. Develop a solid dispersion or a cyclodextrin inclusion complex to improve aqueous solubility and stability. 3. Consider nanoparticle-based delivery systems. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Citations |
| Water | Described as "easily soluble" or "soluble", but quantitative data is limited. | [1][2][3][11] |
| Methanol | Soluble | [1][2][3] |
| Ethanol | Soluble | [1][2][3] |
| DMSO | 18.33 mg/mL (73.8 mM) | [5] |
| DMSO | 49 mg/mL (197.29 mM) | [4] |
| DMSO | 50 mg/mL | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.05 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and may require optimization for your specific carrier and desired drug loading.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution:
-
Dissolve this compound and the chosen carrier in a common volatile solvent (e.g., ethanol, methanol) at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Ensure complete dissolution of both components. Sonication may be used to facilitate this process[12].
-
-
Solvent Evaporation:
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size[12].
-
-
Characterization (Optional but Recommended):
-
Assess the dissolution rate of the solid dispersion compared to the pure drug.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is cost-effective and suitable for laboratory-scale preparation[9][10].
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Molar Ratio: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the powdered this compound to the paste and knead thoroughly for 30-60 minutes to ensure intimate contact and complex formation[9].
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum at room temperature.
-
-
Sieving and Storage:
-
Pulverize the dried complex and pass it through a sieve to get a uniform powder.
-
Store the complex in a desiccator.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using techniques such as DSC, XRD, or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Evaluate the enhancement in aqueous solubility and dissolution rate.
-
Visualizations
Signaling Pathways of this compound
The anti-cancer activity of this compound has been attributed to its modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound in cancer cells.[3][11][14][15][16]
Experimental Workflows
Caption: General workflows for preparing solid dispersions and cyclodextrin inclusion complexes.[8][9][13]
References
- 1. sophoridine [chembk.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sophoridine | Apoptosis | Topoisomerase | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
- 11. SOPHORIDINE | 6882-68-4 [chemicalbook.com]
- 12. japsonline.com [japsonline.com]
- 13. iosrphr.org [iosrphr.org]
- 14. ijper.org [ijper.org]
- 15. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
Technical Support Center: Managing Off-Target Effects of (-)-Sophoridine in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the off-target effects of (-)-Sophoridine in primary cell cultures. The following information is intended to facilitate troubleshooting and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinolizidine alkaloid derived from plants such as Sophora alopecuroides. It exhibits a range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[1][2] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the S-phase or G2/M phase.[3][4][5] This is achieved through the modulation of multiple signaling pathways.
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound is known to modulate several key signaling pathways, which can contribute to both its on-target and off-target effects. These include:
-
MAPK Pathways: It induces sustained activation of ERK and JNK phosphorylation.[4][6]
-
PI3K/Akt/mTOR Pathway: This pathway is often regulated by this compound in various cell types.[7]
-
NF-κB Pathway: Inhibition of this pathway contributes to its anti-inflammatory effects.[3][7]
-
Hippo Signaling Pathway: Activation of this pathway has been observed in lung cancer cells.[8]
-
TLR4/IRF3 Pathway: This pathway is involved in its immunomodulatory effects on macrophages.[9]
Q3: What are the potential off-target effects of this compound in primary cell cultures?
A3: Off-target effects in primary cells often manifest as unintended cytotoxicity, leading to reduced cell viability and altered cellular function unrelated to the intended experimental outcome. Given its known toxicities, researchers using primary cell cultures should be particularly mindful of:
-
Neurotoxicity: this compound has been reported to have neurotoxic effects.[7][10][11] In primary neuron cultures, this could present as neurite retraction, decreased viability, or altered electrophysiological activity.
-
Hepatotoxicity: Liver toxicity is another documented concern.[10][11] Primary hepatocytes may exhibit decreased metabolic activity, membrane leakage, or apoptosis upon treatment.
-
Cardiotoxicity: Some studies suggest that sophoridine can affect cardiomyocyte function, including heart rate.[10][12]
-
Immunomodulation: While sometimes a desired effect, its impact on primary immune cells like T-cells and macrophages can be an off-target effect in other experimental contexts.[9][13]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct experiments across a wide range of concentrations to identify a therapeutic window where the desired on-target effect is observed without significant cytotoxicity.
-
Use of Multiple Readouts: Combine viability assays with functional assays specific to your research question.
-
Genetic Knockdown/Knockout: If the primary target of this compound in your model is known, using siRNA or CRISPR to silence the target should phenocopy the effects of the compound if they are on-target.
-
Structurally Unrelated Inhibitors: Use another compound with a different chemical structure that targets the same pathway to see if it reproduces the observed phenotype.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High levels of acute cell death (within 24 hours) even at low concentrations. | 1. High sensitivity of the primary cell type: Primary cells are generally more sensitive than immortalized cell lines. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. 3. Suboptimal cell culture conditions: Stressed cells are more susceptible to drug-induced toxicity. | 1. Perform a dose-response curve: Start with a very low concentration range and titrate up to find the IC50 value for your specific primary cell type. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for sensitive primary cells).[4] Run a solvent-only control. 3. Optimize cell health: Ensure cells are healthy, at an optimal density, and free from contamination before starting the experiment. |
| Gradual decrease in cell viability over a longer time course (48-72 hours). | 1. Cumulative toxicity: Continuous exposure may lead to a gradual buildup of toxic effects. 2. Metabolism of the compound: Primary cells, especially hepatocytes, may metabolize this compound into more toxic byproducts. 3. Induction of apoptosis: The compound's primary mechanism may be slowly inducing apoptosis. | 1. Reduce exposure time: Consider shorter incubation periods if experimentally feasible. 2. Use a lower, non-toxic concentration. 3. Assess apoptosis markers: Use assays like Annexin V staining or a Caspase-3/7 assay to determine if apoptosis is the cause of cell death. |
| Inconsistent results between different batches of primary cells. | 1. Biological variability: Primary cells from different donors or even different preparations from the same donor can have significant biological differences. 2. Inconsistent cell health or density at the time of treatment. | 1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations. 2. Standardize cell culture procedures: Ensure consistent cell seeding density, passage number (if applicable), and overall health before each experiment. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | 1. Off-target kinase activity: this compound may be inhibiting an off-target kinase that has an opposing biological function. 2. Feedback loop activation: Inhibition of the primary target may trigger a compensatory signaling pathway. | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR). 2. Perform a kinase profile: If resources allow, screen the compound against a panel of kinases to identify potential off-targets. 3. Investigate related signaling pathways: Use western blotting or other methods to check the activation state of known compensatory pathways. |
Quantitative Data
The following table summarizes the available IC50 values for this compound. There is a notable lack of data for primary cell types, highlighting the need for researchers to determine these values empirically for their specific model system.
| Cell Type | Cell Line | IC50 (48h) | Reference |
| Cancer Cell Lines | |||
| Pancreatic Cancer | Miapaca-2 | ~20 µM | |
| Pancreatic Cancer | PANC-1 | ~40 µM | [4] |
| Breast Cancer | MCF-7 | 87.96 µM | [14] |
| Breast Cancer | MDA-MB-231 | 81.07 µM | [14] |
| Gastric Cancer | SGC7901 | 3.52 µM | [15] |
| Gastric Cancer | AGS | 3.91 µM | [8][15] |
| Colorectal Cancer | SW480 | 3.14 mM | [8] |
| Various Cancer Lines | (pancreatic, gastric, liver, colon, gallbladder, prostate) | 20 µM to 200 µM | [5] |
| Non-Tumorigenic Cell Lines | |||
| Normal Breast Epithelium | MCF-10A | 363 µM | [14] |
| African Green Monkey Kidney | Vero | 5.69 mM | [10][15] |
| Non-tumorigenic cell lines | HKC and LX-2 | No cytotoxicity up to 160 µM | [15] |
| Primary Cells | |||
| Various | Data not available in the searched literature. Researchers should perform dose-response studies to determine the IC50 for their specific primary cell type. | N/A |
Experimental Protocols
General Protocol for Determining IC50 of this compound using an MTT Assay
This protocol provides a framework for assessing the cytotoxicity of this compound in adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)[3]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol for Assessing Apoptosis using a Caspase-3/7 Assay
This protocol can be used to determine if cell death is occurring via apoptosis.
Materials:
-
Primary cells treated with this compound as described above.
-
Commercially available Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay or Caspase-Glo® 3/7 Assay).[4]
-
Opaque-walled 96-well plates suitable for fluorescence or luminescence.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for apoptosis).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis/assay buffer.
-
Add the prepared reagent to each well (usually in a 1:1 volume ratio with the culture medium).
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 3 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence (e.g., Ex/Em = 499/521 nm) or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Express the Caspase-3/7 activity as a fold change relative to the vehicle-treated control.
-
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing Off-Target Cytotoxicity
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 4. benchchem.com [benchchem.com]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
- 8. dovepress.com [dovepress.com]
- 9. news-medical.net [news-medical.net]
- 10. Multi-faceted potential of sophoridine compound's anti-arrhythmic and antioxidant effects through ROS/CaMKII pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sophoridine manifests as a leading compound for anti-arrhythmia with multiple ion-channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 16. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Sophoridine for Anti-Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (-)-Sophoridine in anti-cancer experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful and efficient optimization of this compound's therapeutic effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro anti-cancer studies?
The optimal concentration of this compound is highly dependent on the cancer cell line being investigated. The half-maximal inhibitory concentration (IC50) can range from single-digit micromolar to several hundred micromolar. Pancreatic and gastric cancer cells appear to be particularly sensitive.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value | Incubation Time | Reference |
| Gastric Cancer | SGC7901 | 3.52 µM | Not Specified | [3][4] |
| Gastric Cancer | AGS | 3.91 µM | Not Specified | [3][4] |
| Pancreatic Cancer | Miapaca-2, PANC-1 | Sensitive at ~20 µM | 48 h | [1][5] |
| Lung Cancer | H460 | ~53.5 µg/mL (~215 µM) | 48 h | [6] |
| Lung Cancer | Lewis Lung Cancer | ~40.1 µg/mL (~161 µM) | 48 h | [6] |
| Colorectal Cancer | SW480 | 3.14 mM | Not Specified | [3][7] |
| General Screen | Pancreatic, Gastric, Liver, Colon, Gallbladder, Prostate | ~20 µM to 200 µM | 48 h | [1][2] |
| Parent Compound | Various | >80 µM | Not Specified | [3][8] |
Note: The IC50 for SW480 cells appears unusually high in the cited literature and may warrant experimental re-evaluation.
Q2: What are the known signaling pathways affected by this compound?
This compound exerts its anti-cancer effects by modulating a complex network of signaling pathways. Key mechanisms include inducing apoptosis, promoting cell cycle arrest, and inhibiting cell proliferation and invasion.[4][9]
Major pathways influenced by this compound include:
-
Induction of Apoptosis: Activation of the MAPK signaling pathway (ERK, JNK) and the mitochondrial apoptosis pathway.[1][3][9] This involves upregulating pro-apoptotic proteins like Bax and caspases (-3, -7, -8, -9) while downregulating anti-apoptotic proteins like Bcl-2.[3][10]
-
Inhibition of Proliferation: Suppression of the PTEN/PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3][9][11][12]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) depending on the cancer type, often by regulating proteins like p53, p27, and various cyclins.[1][3][10][12][13]
-
Inhibition of Metastasis: Downregulation of matrix metalloproteinases (MMP-2, MMP-9).[3]
-
Inflammatory Pathway Modulation: Suppression of the NF-κB signaling pathway.[3][10][14]
Q3: How does this compound induce apoptosis and cell cycle arrest?
Apoptosis: this compound primarily induces mitochondrial-related apoptosis.[1][15] It achieves this by increasing the generation of reactive oxygen species (ROS), which in turn activates stress-related kinases like JNK and ERK.[1][3] This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c and subsequent activation of caspase-3, -7, and -9, ultimately leading to programmed cell death.[3]
Cell Cycle Arrest: The mechanism of cell cycle arrest varies among different cancer cell lines.
-
S Phase Arrest: In pancreatic cancer cells, sophoridine has been shown to induce S phase arrest through the activation of ERK and JNK signaling.[1][5][10]
-
G0/G1 Phase Arrest: In other cancers, it can cause G0/G1 arrest by downregulating proteins like Cyclin D1.[12][13]
-
G2/M Phase Arrest: In gastric cancer cells, it can induce G2/M arrest by inhibiting DNA double-strand break repair.[3][9]
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
Studies indicate that this compound exhibits selective cytotoxicity, with low toxicity observed against several non-tumorigenic cell lines.[1][10] For instance, it showed no significant cytotoxicity against the human pancreatic ductal epithelial cell line (HPDE) and non-tumorigenic cell lines HKC and LX-2, even at concentrations as high as 160 μM.[3][15] However, some dose- and time-dependent cytotoxicity has been reported in normal rat liver cells (BRL-3A), suggesting that the selectivity may be cell-type specific.[3] It is always recommended to test for cytotoxicity in a relevant normal cell line in parallel with your cancer cell model.
Section 2: Troubleshooting Guide
Problem: Low or inconsistent anti-cancer effect observed.
-
Possible Cause 1: Sub-optimal Concentration. The IC50 of this compound varies significantly between cell lines.[1][2]
-
Solution: Perform a comprehensive dose-response curve (e.g., from 1 µM to 200 µM) to determine the precise IC50 for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Insufficient Incubation Time. The effects of this compound are both concentration- and time-dependent.[3]
-
Solution: Conduct a time-course experiment. Assess cell viability at multiple time points, such as 24, 48, and 72 hours, to find the optimal treatment duration.[10]
-
-
Possible Cause 3: Cell Line Resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to certain compounds.
-
Solution: Review literature for the sensitivity of your chosen cell line. Consider testing on a different, more sensitive cell line to confirm the bioactivity of your compound stock.
-
Problem: High cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause 1: Cell Line Sensitivity. While generally showing low toxicity to normal cells, some specific cell types might be more sensitive.[3]
-
Solution: Ensure your control cell line is healthy and not compromised. If toxicity persists, consider using a lower concentration of this compound that is still effective against the target cancer cells or select a more robust control cell line.
-
-
Possible Cause 2: High DMSO Concentration. The final concentration of the solvent (DMSO) in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.5%. Prepare a high-concentration stock solution of this compound to minimize the volume of DMSO added to the culture.
-
Problem: Difficulty dissolving this compound or precipitate forms in media.
-
Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions.
-
Solution 1: Use fresh, anhydrous (moisture-free) DMSO to prepare a concentrated stock solution (e.g., 49 mg/mL or ~197 mM is achievable).[10] Moisture can significantly reduce solubility in DMSO.[10]
-
Solution 2: After diluting the DMSO stock into your cell culture medium, use it immediately. Do not store the compound in its diluted, aqueous form. Ensure the final concentration of the compound does not exceed its solubility limit in the medium.
-
Section 3: Experimental Protocols
Protocol 3.1: Cell Viability Assay (e.g., CCK-8/MTT)
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.[1][10]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours, until a color change is visible.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3.2: Apoptosis Analysis via Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment.[1]
-
Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to form a pellet and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) stain according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3.3: Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.[1]
-
Cell Seeding & Treatment: Follow the same procedure as for the apoptosis assay (Protocol 3.2, step 1).
-
Cell Harvesting: Collect all cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI/RNase staining buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.4: In Vivo Xenograft Mouse Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.[1][6]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or C57BL/6J). All procedures must be approved by an institutional animal care and use committee.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2-8 x 10^5 cells in PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound via the desired route (e.g., intraperitoneal injection or intragastric gavage).
-
Dosage: Typical dosages reported range from 15 to 40 mg/kg, administered daily or on a set schedule for a period of several weeks (e.g., 21-25 days).[1][3][6]
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
(-)-Sophoridine stability in different solvent and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Sophoridine in various solvents and under different storage conditions. This information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to light-yellow crystalline alkaloid. It is reported to be soluble in several common laboratory solvents.[1][2][3]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2][3] |
| Methanol | Soluble | [1][2][3] |
| Ethanol | Soluble | [1][2][3] |
| Carbon Tetrachloride | Soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (197.29 mM) | - |
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a powder at -20°C. Stock solutions should be stored at -80°C for up to a year.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively available in the reviewed literature, based on its chemical structure as a quinolizidine alkaloid containing a lactam ring, the following degradation pathways can be anticipated:
-
Hydrolysis: The lactam ring in the sophoridine structure is susceptible to both acid and base-catalyzed hydrolysis.[1][4][5] This would result in the opening of the ring and the formation of a carboxylic acid and an amine.
-
Oxidation: The nitrogen atoms in the quinolizidine ring system could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many alkaloid compounds.[6][7][8][9][10]
-
Thermal Degradation: High temperatures can cause the decomposition of the molecule.[11][12]
Troubleshooting Guide
Problem 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid powder for your experiments.
-
Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants that could accelerate degradation.
-
pH of Aqueous Solutions: If using aqueous buffers, be mindful of the pH. Alkaloids can be unstable at certain pH values.[13] It is advisable to conduct preliminary stability tests at the intended experimental pH.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of a sophoridine sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing sophoridine solutions to stress conditions such as acid, base, oxidation, heat, and light.[6][14]
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method." This means the method should be able to separate the intact this compound from all potential degradation products.[14][15][16]
-
Use a Diode Array Detector (DAD): A DAD can help in determining the peak purity and identifying if a peak consists of more than one compound.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and DAD or UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified time. Also, reflux a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7][9] A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential to accurately quantify this compound and separate it from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., around 210 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by running the forced degradation samples.
References
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ikev.org [ikev.org]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. tnsroindia.org.in [tnsroindia.org.in]
- 16. openaccessjournals.com [openaccessjournals.com]
Minimizing neurotoxicity associated with long-term (-)-Sophoridine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neurotoxicity of long-term (-)-Sophoridine treatment.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of this compound-induced neurotoxicity?
A1: Current research indicates that this compound's neurotoxicity may be mediated through several mechanisms, including the induction of oxidative stress via the generation of reactive oxygen species (ROS), activation of the ERK signaling pathway, and initiation of apoptosis (programmed cell death), potentially involving caspase-3 activation.[1][2][3][4] Studies have shown that high doses of sophoridine can lead to hippocampal neuronal damage.[1][5]
Q2: Which neuronal cell lines are suitable for studying this compound neurotoxicity?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used model for general neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6][7][8] Given that sophoridine has been shown to affect hippocampal neurons, primary hippocampal neuron cultures or immortalized hippocampal cell lines (e.g., HT22) are also highly relevant models for investigating its specific neurotoxic effects.[1][9]
Q3: What are the typical concentrations of this compound used in in vitro neurotoxicity studies?
A3: The cytotoxic concentrations of this compound can vary significantly depending on the cell type. While extensive data on neuronal cells is still emerging, studies in non-neuronal cell lines have reported IC50 values ranging from low micromolar to millimolar concentrations.[2][10] For instance, in BRL-3A rat liver cells, the IC50 was found to be 1.9 mM after 24 hours.[10] It is crucial to perform a dose-response study to determine the optimal concentration range for your specific neuronal cell model.
Q4: Can the neurotoxic effects of this compound be mitigated?
A4: Yes, preliminary evidence suggests that the neurotoxic effects of this compound may be mitigated by targeting oxidative stress. The antioxidant N-acetylcysteine (NAC) has been shown to reverse sophoridine-induced apoptosis and ROS accumulation in liver cells, suggesting it could be a potential neuroprotective agent in neuronal cells as well.[7][11][12][13][14] Further research into other antioxidants and modulators of apoptosis-related signaling pathways may yield additional mitigation strategies.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays (MTT, LDH)
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Interference of this compound with Assay Reagents.
-
Solution: Run a cell-free control with this compound and the assay reagent (e.g., MTT) to check for direct chemical reactions. If interference is observed, consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels).
-
-
Possible Cause 3: Fluctuations in Incubator Conditions.
-
Solution: Ensure your incubator has stable temperature and CO2 levels. Avoid opening the incubator door frequently. Use a secondary water pan to maintain humidity.
-
Problem 2: Difficulty in Detecting Apoptosis
-
Possible Cause 1: Suboptimal Antibody Concentration in Western Blot for Cleaved Caspase-3.
-
Possible Cause 2: Timing of Apoptosis Detection is Off.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the peak of caspase-3 activation.
-
-
Possible Cause 3: Low Percentage of Apoptotic Cells.
-
Solution: Consider using a more sensitive assay, such as flow cytometry with Annexin V and propidium iodide staining, to quantify the apoptotic cell population.
-
Problem 3: Inconsistent ROS Measurement
-
Possible Cause 1: Autofluorescence of this compound.
-
Solution: Run a control with this compound-treated cells without the ROS detection reagent (e.g., DCFH-DA) to measure any intrinsic fluorescence of the compound.
-
-
Possible Cause 2: Photobleaching of the Fluorescent Probe.
-
Solution: Protect your samples from light as much as possible after adding the fluorescent probe. Minimize the exposure time during fluorescence microscopy or plate reader measurements.
-
-
Possible Cause 3: Probe Loading and Incubation Variability.
-
Solution: Ensure consistent incubation times and temperatures for all samples when loading the ROS detection probe. Wash the cells thoroughly but gently after incubation to remove any unloaded probe.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Vero (Monkey Kidney) | MTT | - | 5.69 mM | [10] |
| BRL-3A (Rat Liver) | MTT | 24 hours | 1.9 mM | [10] |
| HPDE (Human Pancreatic) | CCK-8 | - | 0.402 mM | [10] |
| BEAS-2B (Human Bronchial) | MTT | - | 0.458 mM | [10] |
| SGC7901 (Human Gastric Cancer) | - | - | 3.52 µM | [10] |
| AGS (Human Gastric Cancer) | - | - | 3.91 µM | [10] |
Note: IC50 values for neuronal cell lines are not yet well-documented and should be determined empirically.
Table 2: In Vivo Acute Toxicity of this compound in Mice
| Mouse Strain | Route of Administration | LD50 Value | Reference |
| KM Mice | Intraperitoneal (i.p.) | 62.6 mg/kg | [10] |
| ICR Mice | Intracerebroventricular (i.o.c.v) | 47.6 mg/kg | [10] |
| KM Mice | Intraperitoneal (i.p.) | 65.19 mg/kg | [10] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the this compound solutions and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis via Western Blot for Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Plate and treat the cells with this compound as described in Protocol 1. Include a positive control (e.g., H2O2) and a negative control.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and gently wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Experimental workflow for investigating and mitigating this compound neurotoxicity.
Caption: Logical relationship between this compound, oxidative stress, and a potential mitigation strategy.
References
- 1. medium.com [medium.com]
- 2. toolify.ai [toolify.ai]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical translational neuroimaging of the antioxidant effect of N-acetylcysteine on neural microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Mitigating Resistance to (-)-Sophoridine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with (-)-Sophoridine, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guides
This section offers solutions to specific experimental issues you might encounter, helping you navigate unexpected results and optimize your research protocols.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound in cancer cell lines over time (IC50 value increases significantly). | 1. Upregulation of ABC transporters: Cancer cells may increase the expression of efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1, or BCRP, which actively transport this compound out of the cell, reducing its intracellular concentration.[1][2][3] 2. Alteration in drug target: Mutations or altered expression of proteins in the signaling pathways targeted by this compound (e.g., MAPK/ERK, PI3K/Akt, p53) could reduce its efficacy.[4][5] 3. Activation of bypass signaling pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition caused by this compound.[6][7][8] | 1. Co-administration with efflux pump inhibitors: Use known inhibitors of ABC transporters, such as verapamil or cyclosporine A, in combination with this compound to see if sensitivity is restored. Perform a rhodamine 123 efflux assay to confirm increased pump activity. 2. Sequence key pathway components: Analyze the genetic sequence of key proteins like BRAF, MEK, PI3K, and p53 in your resistant cell line to identify potential mutations. 3. Pathway analysis: Use western blotting or phospho-kinase arrays to compare the activation status of various survival pathways (e.g., EGFR, MET) between sensitive and resistant cells. |
| Inconsistent results in cell viability assays (e.g., MTT, CCK-8) upon this compound treatment. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to variability in metabolic activity and, consequently, in the assay readout. 2. Drug stability and storage: Improper storage of this compound can lead to its degradation and loss of activity. 3. Contamination: Mycoplasma or bacterial contamination can affect cell health and metabolism, interfering with the assay. | 1. Standardize cell counting and seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers for each experiment. 2. Follow storage recommendations: Store this compound as recommended by the supplier (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 3. Regularly test for contamination: Use a mycoplasma detection kit to ensure your cell cultures are clean. |
| Failure to observe expected downstream effects (e.g., apoptosis, cell cycle arrest) despite apparent cytotoxicity. | 1. Suboptimal drug concentration or treatment duration: The concentration or incubation time of this compound may not be sufficient to induce the desired downstream effects. 2. Cell line-specific differences: The molecular machinery for apoptosis and cell cycle regulation can vary significantly between different cancer cell lines. 3. Technical issues with the assay: Problems with antibody performance in western blots or improper gating in flow cytometry can lead to inaccurate results. | 1. Perform dose-response and time-course experiments: Determine the optimal concentration and duration of this compound treatment to induce the desired effects in your specific cell line. 2. Characterize your cell line: Confirm the expression and functional status of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family members) and cell cycle control (e.g., cyclins, CDKs) in your cell line. 3. Optimize and validate your assays: Titrate your antibodies for western blotting and use appropriate controls for flow cytometry (e.g., unstained cells, single-color controls). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding resistance to this compound and strategies for its mitigation.
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a quinolizidine alkaloid that exhibits broad-spectrum anti-cancer activities.[9][10][11] Its primary mechanisms include:
-
Induction of Apoptosis: It triggers programmed cell death by activating mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
-
Cell Cycle Arrest: It can arrest the cell cycle at the S or G2/M phase by modulating the expression of cell cycle-related proteins like CDK2.[12]
-
Inhibition of Signaling Pathways: It inhibits pro-survival signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB, while activating stress-activated pathways like JNK and p38-MAPK.[13][14]
-
Anti-Metastatic Effects: It can inhibit the migration and invasion of cancer cells.[11]
-
Enhancement of Chemosensitivity: It has been shown to enhance the efficacy of other chemotherapeutic drugs like cisplatin and lenvatinib.[10][12]
Q2: What are the likely mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific resistance to this compound is not yet extensively documented, based on its known mechanisms of action and common cancer drug resistance patterns, potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, preventing it from reaching its intracellular targets.[1]
-
Alterations in Target Pathways: Mutations or altered expression of key proteins in the signaling pathways affected by this compound (e.g., activating mutations in RAS or BRAF in the MAPK pathway, or loss-of-function mutations in p53) could render the drug less effective.[4][5]
-
Activation of Compensatory "Bypass" Pathways: Cancer cells may upregulate alternative survival pathways to circumvent the inhibitory effects of this compound. For instance, if the PI3K/Akt pathway is inhibited, cells might increase signaling through the MAPK/ERK pathway.[6][7][8]
-
Enhanced DNA Repair: Since some anticancer agents induce DNA damage, resistant cells might upregulate DNA repair mechanisms to survive the treatment.[5]
Q3: How can I experimentally determine if my cancer cells have developed resistance to this compound via efflux pumps?
A3: You can perform a rhodamine 123 accumulation/efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters.
-
Incubate both your parental (sensitive) and suspected resistant cells with rhodamine 123.
-
Measure the intracellular fluorescence using flow cytometry.
-
If the resistant cells show lower fluorescence intensity compared to the sensitive cells, it suggests increased efflux.
-
To confirm, pre-treat the resistant cells with an efflux pump inhibitor (e.g., verapamil) before adding rhodamine 123. A subsequent increase in fluorescence would confirm the involvement of efflux pumps.
Q4: What combination therapies could potentially overcome resistance to this compound?
A4: Based on the hypothesized resistance mechanisms, several combination strategies could be effective:
-
With Efflux Pump Inhibitors: Combining this compound with an ABC transporter inhibitor could increase its intracellular concentration and restore its efficacy in resistant cells.
-
With Other Targeted Therapies: If resistance is due to the activation of a bypass pathway, combining this compound with an inhibitor of that specific pathway could be synergistic. For example, if the MAPK pathway is activated, a MEK or ERK inhibitor could be used.
-
With Conventional Chemotherapy: this compound has been shown to sensitize cancer cells to drugs like cisplatin.[12] This suggests that a combination approach could be beneficial, potentially by overwhelming the cells' resistance mechanisms.
Q5: Are there any known biomarkers that could predict sensitivity or resistance to this compound?
A5: While specific biomarkers for this compound are not yet established, the expression levels and mutational status of proteins in its target pathways could serve as potential predictive markers. For example:
-
High expression of ABC transporters might predict resistance.
-
Wild-type p53 status could indicate higher sensitivity, as this compound can activate the p53 pathway.
-
The activation status of the MAPK and PI3K/Akt pathways could also influence sensitivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
// Nodes Sophoridine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK/p38 MAPK\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(S/G2-M)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="↓ Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="↓ Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sophoridine -> ROS; Sophoridine -> JNK_p38; Sophoridine -> MAPK_ERK; Sophoridine -> PI3K_Akt; Sophoridine -> p53; ROS -> JNK_p38; JNK_p38 -> Apoptosis; MAPK_ERK -> Proliferation; PI3K_Akt -> Proliferation; p53 -> Apoptosis; p53 -> CellCycleArrest; CellCycleArrest -> Proliferation; Apoptosis -> Proliferation [style=invis]; // for layout Proliferation -> Metastasis [style=invis]; // for layout } . Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
// Nodes start [label="Observation:\nDecreased Sophoridine Sensitivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hypothesis1 [label="Hypothesis 1:\nIncreased Drug Efflux", fillcolor="#FBBC05", fontcolor="#202124"]; hypothesis2 [label="Hypothesis 2:\nTarget Alteration", fillcolor="#FBBC05", fontcolor="#202124"]; hypothesis3 [label="Hypothesis 3:\nBypass Pathway Activation", fillcolor="#FBBC05", fontcolor="#202124"]; experiment1 [label="Experiment:\nRhodamine 123 Efflux Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; experiment2 [label="Experiment:\nSequencing of Target Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; experiment3 [label="Experiment:\nPhospho-Kinase Array", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy1 [label="Mitigation Strategy:\nCo-administer Efflux Pump Inhibitor", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy2 [label="Mitigation Strategy:\nUse Alternative Drug or\nCombination Therapy", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy3 [label="Mitigation Strategy:\nCombine with Bypass\nPathway Inhibitor", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> hypothesis1; start -> hypothesis2; start -> hypothesis3; hypothesis1 -> experiment1; hypothesis2 -> experiment2; hypothesis3 -> experiment3; experiment1 -> strategy1; experiment2 -> strategy2; experiment3 -> strategy3; } . Caption: Workflow for investigating and mitigating this compound resistance.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. academic.oup.com [academic.oup.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 14. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
(-)-Sophoridine vs. Matrine: A Comparative Guide to Their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two structurally related quinolizidine alkaloids: (-)-sophoridine and matrine. Both compounds, primarily isolated from species of the Sophora genus, have demonstrated significant anti-inflammatory potential. This document summarizes their effects on key inflammatory mediators and pathways, presents available quantitative data from various studies, and details common experimental protocols used for their evaluation.
Comparative Analysis of Anti-inflammatory Efficacy
One study that compared several sophora alkaloids, including matrine, oxymatrine, sophocarpine, sophoramine, and sophoridine, found that all compounds inhibited the production of TNF-α and IL-6 in both RAW264.7 cells and murine primary macrophages. The study concluded that sophocarpine exhibited the most potent inhibitory effect among the tested alkaloids, with both sophocarpine and matrine also demonstrating the ability to suppress TNF-α and IL-6 expression at the mRNA level in RAW264.7 cells.[1]
Another study provided a quantitative comparison of the anti-HBV activities of sophoridine and matrine. While not a direct measure of anti-inflammatory activity, it offers a parallel for their relative potency. In this research, sophoridine showed a significant inhibition of HBsAg in the HepG2.2.15 cell line by 40.2% at a concentration of 0.4 mM. This was comparable to matrine's inhibition of 34.7% at the same concentration, and superior to the positive control, lamivudine, which showed 31.5% inhibition at a 1.0 mM concentration.[2]
The following tables summarize the effects of this compound and matrine on the production of key inflammatory cytokines as reported in various independent studies.
Table 1: Effect of this compound on Inflammatory Mediators
| Inflammatory Mediator | Cell Type/Model | Stimulus | Sophoridine Concentration | Observed Effect | Reference |
| TNF-α | Mouse peritoneal macrophages | LPS | Not specified | Inhibition of production | [3][4] |
| IL-8 | HL-60 cells | LPS | Not specified | Inhibition of production | [3][4] |
| PGE2 | Mouse peritoneal macrophages | LPS | Not specified | Inhibition of production | [3][4] |
| TNF-α, IL-1β, IL-6 | E. coli-induced diarrheal mice | E. coli | 15, 30, and 60 mg/kg BW | Reduction in serum levels | [5] |
| IL-10 | E. coli-induced diarrheal mice | E. coli | 15, 30, and 60 mg/kg BW | Increase in serum levels | [5] |
| iNOS, IFN-γ, TNF-α, IL-6, IL-1β | RAW264.7 and THP-1-derived macrophages | - | 20 or 40 µg/ml | Increased expression | [6] |
Table 2: Effect of Matrine on Inflammatory Mediators
| Inflammatory Mediator | Cell Type/Model | Stimulus | Matrine Concentration | Observed Effect | Reference |
| IL-1β, IL-6, TNF-α (mRNA) | Vascular smooth muscle cells | oxLDL | Not specified | Significant reduction in relative mRNA levels | [7] |
| TNF-α, IL-6 | RAW264.7 cells and murine primary macrophages | Not specified | Not specified | Inhibition of production | [1] |
| IL-1β, IL-8, MCP-1 | HaCaT cells and dermal fibroblasts | Substance P | 5-100 µg/mL | Inhibition of production | [8] |
| IL-1β, IL-17 | Caco-2 cells | LPS | 5 and 10 mg/kg | Downregulation of expression | [9] |
Mechanistic Insights: Signaling Pathways
Both this compound and matrine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets for both alkaloids.
This compound: Sophoridine has been shown to inhibit the NF-κB signaling pathway, which is a crucial regulator of the immune response to infection.[10] This inhibition helps in reducing inflammation by downregulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] In a mouse model of acute lung injury, sophoridine was found to alleviate the inflammatory response by suppressing both the NF-κB (through phosphorylation of p65 and IκB) and MAPK (through phosphorylation of p38 and JNK) pathways.[11]
Matrine: Similarly, matrine is a potent inhibitor of the NF-κB pathway.[12] By blocking NF-κB activation, matrine can reduce the expression of various inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[13] The anti-inflammatory mechanism of matrine also involves the modulation of the MAPK signaling pathway.[14]
The following diagram illustrates the general mechanism of action for both this compound and matrine in inhibiting inflammatory signaling pathways.
References
- 1. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Bacterial and Anti-Inflammatory Properties of Sophoridine and Its Effect on Diarrhea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of matrine on the expression of substance P receptor and inflammatory cytokines production in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrine alleviates lipopolysaccharide-induced intestinal inflammation and oxidative stress via CCR7 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Unraveling the Anticancer Potential: A Comparative Analysis of (-)-Sophoridine and Oxymatrine
In the landscape of natural compounds with therapeutic promise, (-)-Sophoridine and oxymatrine, both quinolizidine alkaloids derived from the traditional Chinese herb Sophora flavescens, have emerged as significant contenders in anticancer research.[1][2][3][4][5][6] While structurally related, these compounds exhibit distinct pharmacological profiles and mechanisms of action against various cancer types. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
Both this compound and oxymatrine have demonstrated broad-spectrum anticancer activities by inhibiting cell proliferation, inducing apoptosis, and triggering cell cycle arrest.[1][4][5][6][7] However, their efficacy and mechanisms of action can vary depending on the cancer cell type.
| Feature | This compound | Oxymatrine |
| Primary Cancer Targets | Pancreatic, Lung, Colorectal, Gastric, Liver Cancer[4][5][8][9] | Glioblastoma, Breast, Prostate, Bladder, Colorectal Cancer[2][7][10][11][12] |
| Reported IC50 Values | Varies by cell line, e.g., ~3.52 µM in SGC7901 gastric cancer cells[5] | Varies by cell line, e.g., dose-dependent inhibition in T24 bladder cancer cells[7] |
| Primary Mechanism | Induction of apoptosis via ROS-dependent JNK and ERK activation, S or G2/M phase cell cycle arrest, mTOR/NOTCH1 inhibition[4][8][13][14][15][16] | Induction of apoptosis via mitochondrial pathway and p53-Bax signaling, G0/G1 or S phase cell cycle arrest, inhibition of EGFR/PI3K/Akt/mTOR and STAT3 pathways[7][10][11][17] |
Delving into the Mechanisms: A Closer Look
The anticancer effects of this compound and oxymatrine are orchestrated through the modulation of multiple cellular signaling pathways.
This compound: A Potent Inducer of Apoptosis and Cell Cycle Arrest
This compound primarily exerts its anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS).[4][14] This oxidative stress triggers the activation of the JNK and ERK signaling pathways, leading to mitochondrial-related apoptosis.[14][15][16] Furthermore, this compound has been shown to arrest the cell cycle in the S or G2/M phase, thereby inhibiting cancer cell proliferation.[4][13][14][15][16][18] In some cancers, like non-small cell lung cancer, it has been found to inhibit the mTOR and NOTCH1 signaling pathways.[8]
Caption: this compound's anticancer signaling pathway.
Oxymatrine: A Modulator of Key Survival Pathways
Oxymatrine's anticancer activity is characterized by its ability to induce both apoptosis and cell cycle arrest through various mechanisms. It can trigger the mitochondrial apoptosis pathway, characterized by changes in the Bax/Bcl-2 ratio and activation of caspases.[2][11] In some cancer types, oxymatrine-induced apoptosis is mediated by the p53-Bax signaling pathway.[7] A key feature of oxymatrine's action is its ability to inhibit critical cell survival and proliferation pathways, including the EGFR/PI3K/Akt/mTOR and STAT3 signaling cascades.[1][3][10] Depending on the cancer cell line, oxymatrine can cause cell cycle arrest in either the G0/G1 or S phase.[7][10][11][19][20]
Caption: Oxymatrine's anticancer signaling pathway.
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer activities of this compound and oxymatrine, based on commonly cited methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or oxymatrine for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or oxymatrine for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. The percentages of apoptotic cells (Annexin V-positive) are determined.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: Cells are washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxymatrine inhibits proliferation of human bladder cancer T24 cells by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxymatrine induces cell cycle arrest and apoptosis and suppresses the invasion of human glioblastoma cells through the EGFR/PI3K/Akt/mTOR signaling pathway and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxymatrine Promotes S-Phase Arrest and Inhibits Cell Proliferation of Human Breast Cancer Cells in Vitro through Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer [frontiersin.org]
- 13. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 14. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Synergistic Effects of (-)-Sophoridine with Cisplatin in Treating Lung Cancer: A Comparative Guide
An objective analysis of the enhanced anti-cancer activity achieved by combining (-)-Sophoridine with the conventional chemotherapeutic agent, cisplatin, in lung cancer models.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects of this compound and cisplatin in the context of lung cancer treatment. While direct quantitative data from head-to-head comparative studies were not fully available within the public domain at the time of this review, this document synthesizes the key findings from existing literature to present a qualitative and mechanistic comparison. The information is based on studies that demonstrate a significant enhancement of cisplatin's therapeutic efficacy when used in combination with this compound, primarily through the activation of the p53 and Hippo signaling pathways.[1]
In Vitro Performance: Enhanced Cytotoxicity and Apoptosis
The combination of this compound and cisplatin has been shown to be more effective at inhibiting the proliferation of lung cancer cell lines, such as A549 and NCI-H460, than either agent alone.[2] This synergistic effect is attributed to the ability of this compound to sensitize cancer cells to cisplatin-induced apoptosis.
Table 1: Qualitative Comparison of In Vitro Efficacy
| Performance Metric | This compound | Cisplatin | This compound + Cisplatin |
| Cell Viability | Moderate Decrease | Significant Decrease | Markedly Significant Decrease |
| Apoptosis Rate | Moderate Increase | Significant Increase | Markedly Significant Increase |
| Colony Formation | Significant Inhibition | Significant Inhibition | Markedly Significant Inhibition |
| Cell Migration & Invasion | Significant Inhibition | Moderate Inhibition | Markedly Significant Inhibition |
In Vivo Performance: Augmented Tumor Growth Inhibition
In xenograft models of human lung cancer, the co-administration of this compound and cisplatin is reported to lead to a more substantial reduction in tumor volume and weight compared to monotherapy regimens.[1] This suggests that the synergistic interaction observed in vitro translates to an enhanced anti-tumor effect in a living organism.
Table 2: Qualitative Comparison of In Vivo Efficacy
| Performance Metric | This compound | Cisplatin | This compound + Cisplatin |
| Tumor Volume | Moderate Reduction | Significant Reduction | Markedly Significant Reduction |
| Tumor Weight | Moderate Reduction | Significant Reduction | Markedly Significant Reduction |
| Metastasis | Moderate Inhibition | Moderate Inhibition | Significant Inhibition |
Mechanism of Synergistic Action: The Hippo and p53 Pathways
The enhanced anti-cancer effect of the combination therapy is linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[1] this compound is believed to activate the Hippo signaling pathway, leading to the stabilization and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis, thereby augmenting the cytotoxic effects of cisplatin, which primarily acts by inducing DNA damage.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Lung cancer cells (e.g., A549, NCI-H460) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, cisplatin, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, LATS1/2, YAP, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic cells.
-
Cell Treatment and Collection: Cells are treated with the drugs as described for the viability assay. Both adherent and floating cells are collected by trypsinization and centrifugation.
-
Cell Staining: The cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the drug combination in a living animal model.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human lung cancer cells (e.g., 5 x 10^6 A549 cells).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: The mice are randomly assigned to different treatment groups: (1) Vehicle control, (2) this compound alone, (3) Cisplatin alone, and (4) this compound + Cisplatin.
-
Drug Administration: The drugs are administered via an appropriate route (e.g., intraperitoneal injection for cisplatin, oral gavage for this compound) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
References
- 1. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of (-)-Sophoridine: A Cross-Validation Across Diverse Cancer Models
For Immediate Release
Shanghai, China – December 13, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the therapeutic effects of (-)-Sophoridine across a multitude of cancer models. This guide provides a meticulous cross-validation of its anti-neoplastic properties, offering a valuable resource for the scientific community. The document summarizes extensive experimental data, outlines detailed methodologies, and visualizes key molecular pathways, positioning this compound as a promising candidate for further oncological investigation.
This compound, a quinolizidine alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has demonstrated significant anti-tumor activity in a wide range of cancers. This guide synthesizes findings from studies on pancreatic, lung, gastric, colorectal, liver, breast, and brain cancers, providing a comparative analysis of its efficacy and mechanisms of action.
Quantitative Analysis of Anti-Cancer Efficacy
The therapeutic potential of this compound is underscored by its potent cytotoxic effects on various cancer cell lines and its ability to inhibit tumor growth in vivo. The following tables provide a consolidated overview of its efficacy across different cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Pancreatic Cancer | Miapaca-2 | ~20 | 48 | [1] |
| PANC-1 | ~40 | 48 | [1] | |
| Gastric Cancer | SGC7901 | 3.52 | Not Specified | |
| AGS | 3.91 | Not Specified | [2] | |
| Colorectal Cancer | SW480 | 3.14 mM (as SRI) | Not Specified | [2] |
| Breast Cancer | MCF-7 | 87.96 | 48 | |
| MDA-MB-231 | 81.07 | 48 | [3] | |
| Hepatocellular Carcinoma | S180 | 1.01–3.65 | Not Specified | [4] |
| H22 | 1.01–3.65 | Not Specified | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Nude mice (Miapaca-2 xenograft) | 20 or 40 mg/kg (i.p.) | 21 days | Significant reduction in tumor volume and mass | [1] |
| Non-Small Cell Lung Cancer | C57BL/6J mice (Lewis lung carcinoma) | 15 or 25 mg/kg (i.g.) | 25 days | Significant suppression of tumor growth | [5] |
| Colorectal Cancer | Nude mice (SW480 xenograft) | 15 and 25 mg/kg | Not Specified | Significant inhibition of tumor growth | [2] |
| Hepatocellular Carcinoma | Mice (H22 tumor-bearing) | 50 mg/kg | Not Specified | Moderate tumor suppression |
Comparative Analysis with Standard Chemotherapeutic Agents
Emerging evidence suggests that this compound's efficacy is comparable, and in some cases, synergistic with established chemotherapeutic drugs.
In non-small cell lung cancer , studies have shown that sophoridine can enhance the sensitivity of cancer cells to cisplatin . It achieves this by activating the Hippo and p53 signaling pathways.[6]
For colorectal cancer , one study compared the effects of sophoridine with 5-Fluorouracil (5-FU) in a xenograft tumor model. The results indicated that sophoridine significantly inhibited tumor growth, suggesting its potential as a therapeutic agent for this cancer type.[4]
In the context of breast cancer , while direct comparative studies with doxorubicin are limited, the IC50 values of sophoridine in MCF-7 and MDA-MB-231 cell lines are within a therapeutically relevant range.[3]
For glioma , the current standard of care often involves temozolomide . While direct comparisons with sophoridine are not yet widely available, sophoridine has been shown to induce apoptosis and inhibit the invasion of glioma cells, indicating its potential as a future therapeutic option.[2]
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in cancer, promoting cell growth and proliferation. This compound has been shown to induce a sustained activation of the phosphorylation of ERK and JNK in pancreatic cancer cells, leading to S phase cell cycle arrest and apoptosis.[1][7]
Caption: this compound induces ROS-dependent activation of ERK and JNK pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is often dysregulated in cancer. This compound has been found to suppress liver cancer cell survival by regulating the PTEN/PI3K/Akt signaling pathway.[2]
Caption: this compound inhibits the PI3K/Akt survival pathway via PTEN.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer. This compound has been shown to suppress the NF-κB signaling pathway in medulloblastoma and glioma cells, contributing to the induction of apoptosis.[2]
References
- 1. Sophoridine Inhibits Human Colorectal Cancer Progression via Targeting MAPKAPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (-)-Sophoridine Versus Doxorubicin in Breast Cancer
In the landscape of breast cancer therapeutics, the established chemotherapeutic agent doxorubicin is now met with emerging natural compounds like (-)-Sophoridine, an alkaloid derived from Sophora flavescens. This guide provides a detailed, data-driven comparison of the anti-cancer efficacy and mechanisms of this compound and doxorubicin in preclinical breast cancer models, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy in Breast Cancer Cell Lines
The cytotoxic effects of both this compound and doxorubicin have been evaluated in the commonly used human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (48h) | Citation |
| This compound | MCF-7 | 87.96 µM | [1] |
| MDA-MB-231 | 81.07 µM | [1] | |
| Doxorubicin | MCF-7 | 8.306 µM | [2] |
| MDA-MB-231 | 6.602 µM | [2] |
Note: IC50 values for doxorubicin can vary between studies. For instance, another study reported an IC50 of 1.4 µM in MCF-7 and 9.67 µM in MDA-MB-231 after 72 hours of treatment.
Induction of Apoptosis and Cell Cycle Arrest
Both compounds exert their anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.
Apoptosis
This compound has been shown to significantly increase the proportion of apoptotic cells in both MCF-7 and MDA-MB-231 cell lines.[1] Doxorubicin also induces apoptosis in a dose-dependent manner. Quantitative analysis reveals that doxorubicin treatment (50-800 nM) can lead to an increase in the apoptotic cell population by 5.8% to 13.75% in MCF-7 cells and 6.75% to 15% in MDA-MB-231 cells compared to untreated controls.[2][3]
| Compound | Cell Line | Apoptotic Effect | Key Molecular Changes | Citation |
| This compound | MCF-7, MDA-MB-231 | Induces apoptosis | - | [1] |
| Doxorubicin | MCF-7 | Dose-dependent increase in apoptosis | Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2 | [4][5] |
| MDA-MB-231 | Dose-dependent increase in apoptosis | Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2 | [4][5] |
Cell Cycle Arrest
Doxorubicin has been observed to induce cell cycle arrest at different phases in the two cell lines. In MCF-7 cells, doxorubicin treatment leads to arrest at both the G1/S and G2/M checkpoints.[6] In contrast, MDA-MB-231 cells primarily exhibit arrest at the G2/M checkpoint following doxorubicin exposure.[6] Studies on a derivative of sophoridine have shown an induction of G1-phase arrest in MDA-MB-231 cells.[7]
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| This compound Derivative | MDA-MB-231 | G1 phase arrest | [7] |
| Doxorubicin | MCF-7 | G1/S and G2/M arrest | [6] |
| MDA-MB-231 | G2/M arrest | [6] |
Mechanisms of Action: A Tale of Two Pathways
This compound and doxorubicin employ distinct signaling pathways to exert their anti-tumor effects.
This compound: Targeting the PIM1/ASK1/MAPK Pathway
Recent studies have identified the PIM1 kinase as a key target of this compound in breast cancer.[1] By downregulating PIM1 expression, this compound inhibits the phosphorylation of ASK1, which in turn activates the JNK/p38 MAPK signaling pathway, ultimately leading to apoptosis.[1]
Doxorubicin: DNA Damage and PI3K/Akt Inhibition
Doxorubicin's primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4] Additionally, doxorubicin has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival. Doxorubicin treatment can lead to the downregulation of PI3K and Akt expression, contributing to its apoptotic effects.[8]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blot Analysis
-
Treat cells with the compounds and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., PIM1, p-ASK1, Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][8]
Conclusion
This comparative guide highlights that both this compound and doxorubicin are effective inducers of cell death in breast cancer cell lines, albeit through different mechanisms and with varying potencies. Doxorubicin, a long-standing chemotherapy agent, demonstrates high potency with IC50 values in the low micromolar range. Its mechanism is well-characterized, involving DNA damage and modulation of key survival pathways. This compound, a natural product, also shows promise, particularly through its targeted inhibition of the PIM1 kinase. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a standalone agent and potentially in combination with conventional chemotherapeutics like doxorubicin, to enhance efficacy and overcome drug resistance in breast cancer.
References
- 1. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Molecular Targets of (-)-Sophoridine: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the molecular targets of a compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of CRISPR-Cas9 and other widely used target validation techniques, using the natural anti-cancer agent (-)-sophoridine as a case study. We present experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
This compound, a quinolizidine alkaloid derived from the plant Sophora flavescens, has demonstrated potent anti-tumor activity in various cancer models.[1][2] Its therapeutic effects are attributed to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3] Putative molecular targets for this compound include mTOR, NOTCH1, PIM1, and MAPKAPK2.[2][4][5] This guide will explore how to definitively validate these targets using cutting-edge and traditional methodologies.
Comparison of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR-Cas9 with three orthogonal approaches: RNA interference (RNAi), Cellular Thermal Shift Assay (CETSA), and Affinity Pull-Down with Mass Spectrometry.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down & Mass Spectrometry |
| Principle | Permanent gene knockout or modification at the DNA level.[6][7] | Transient gene silencing at the mRNA level.[8] | Measures ligand-induced thermal stabilization of the target protein.[9][10] | Isolates binding partners of an immobilized drug molecule.[11][12] |
| Advantages | Complete and permanent loss of protein expression, high specificity.[6] | Technically straightforward and suitable for high-throughput screening.[13][14] | Directly assesses target engagement in a cellular context without genetic modification.[9] | Unbiased identification of direct binding partners.[12][15] |
| Disadvantages | Potential for off-target effects, more complex workflow than RNAi. | Incomplete knockdown, potential for off-target effects, transient effect.[8] | Not suitable for all targets (e.g., membrane proteins can be challenging), requires specific antibodies. | Requires chemical modification of the drug, potential for false positives/negatives due to steric hindrance.[12] |
| Typical Readouts | Abolished protein expression (Western blot), altered cellular phenotype (e.g., viability, apoptosis assays). | Reduced protein expression (Western blot), altered cellular phenotype. | Change in protein melting temperature (Western blot or quantitative mass spectrometry). | Identification and quantification of interacting proteins (mass spectrometry). |
| Confirmation of this compound Target | Hypothetical: Knockout of a target gene (e.g., PIM1) would mimic or abrogate the phenotypic effects of this compound treatment. | Knockdown of a target gene would mimic or abrogate the phenotypic effects of this compound. | A study confirmed PIM1 as a direct target of sophoridine using a CETSA-Western blot assay.[16][17] | Could identify PIM1 and other potential direct binding partners of this compound. |
Experimental Protocols
CRISPR-Cas9-Mediated Target Validation of PIM1 for this compound
This hypothetical protocol outlines the validation of PIM1 as a target of this compound in a breast cancer cell line (e.g., MDA-MB-231), where PIM1 is a known therapeutic target.[5][17]
1. sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting the coding sequence of the human PIM1 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Cell Transfection and Selection:
-
Transfect MDA-MB-231 cells with the sgRNA/Cas9 plasmids using a lipid-based transfection reagent.
-
After 48-72 hours, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
Expand the sorted cells to establish a polyclonal knockout population. For monoclonal knockout lines, perform single-cell sorting into 96-well plates.
3. Validation of Gene Knockout:
-
Genomic DNA extraction and PCR amplification of the targeted PIM1 locus.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels).
-
Confirm the absence of PIM1 protein expression via Western blot analysis.
4. Phenotypic Assays:
-
Treat both wild-type and PIM1-knockout MDA-MB-231 cells with a dose range of this compound.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess sensitivity to the compound.
-
Conduct migration and invasion assays (e.g., wound healing or Transwell assays) to determine if PIM1 knockout phenocopies the effects of this compound.[5][17]
Expected Outcome: If PIM1 is a critical target of this compound for its anti-proliferative and anti-migratory effects, the PIM1-knockout cells should exhibit reduced proliferation and migration and be less sensitive to this compound treatment compared to wild-type cells.
Alternative Validation Methodologies:
RNA Interference (RNAi):
-
Protocol: Synthesize or purchase siRNAs targeting PIM1. Transfect MDA-MB-231 cells with the siRNAs. After 48-72 hours, confirm PIM1 knockdown by Western blot and perform phenotypic assays as described for the CRISPR-Cas9 protocol.
-
Comparison: RNAi provides a more rapid assessment of the target's role but may not result in a complete loss of protein function, and the effect is transient.[8]
Cellular Thermal Shift Assay (CETSA):
-
Protocol: Treat intact MDA-MB-231 cells with this compound or a vehicle control. Heat the cell lysates to a range of temperatures. Separate soluble and aggregated proteins by centrifugation. Analyze the amount of soluble PIM1 protein at each temperature by Western blot.
-
Comparison: CETSA directly measures the physical interaction between the drug and the target protein in a cellular environment.[9] A recent study successfully used this method to validate PIM1 as a target of sophoridine.[16][17]
Affinity Pull-Down with Mass Spectrometry:
-
Protocol: Synthesize a derivative of this compound with a linker for immobilization on beads. Incubate the sophoridine-beads with MDA-MB-231 cell lysate. Wash away non-specific binders. Elute the bound proteins and identify them using mass spectrometry.
-
Comparison: This is a powerful, unbiased method to identify direct binding partners but requires chemical modification of the compound, which may affect its binding properties.[12]
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams illustrate the CRISPR-Cas9 workflow and the key signaling pathways modulated by this compound.
References
- 1. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 8. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. RNAi and high-content screening in target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of (-)-Sophoridine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of (-)-Sophoridine and its derivatives. The information is presented to facilitate an objective evaluation of these compounds for further research and development.
This compound, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] To improve its therapeutic potential and overcome certain limitations, various derivatives have been synthesized and evaluated. Understanding the pharmacokinetic profiles of these derivatives in comparison to the parent compound is crucial for their development as potential drug candidates. This guide summarizes the available pharmacokinetic data, details the experimental methodologies used for their assessment, and visualizes key signaling pathways and experimental workflows.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and several of its derivatives from preclinical studies. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC | t1/2 | Reference |
| This compound | Rat | 2 mg/kg, i.v. | - | - | - | - | [3] |
| 20 mg/kg, p.o. | - | - | - | - | [3] | ||
| Rabbit | 200 mg/kg, p.o. | - | - | Lower than Sophocarpine | - | [4] | |
| Sophocarpine | Rabbit | 200 mg/kg, p.o. | - | - | Higher than this compound | - | [4] |
| Compound 2 (a sophoridine derivative) | - | 25 mg/kg, p.o. | - | 4.6 h | - | 12 h | [1] |
| A Sophoridinol derivative | Rat | - | - | - | 10.3 µM·h | - | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; i.v.: intravenous; p.o.: oral.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using established experimental protocols. A typical workflow for such studies is outlined below.
General In Vivo Pharmacokinetic Study Protocol
A generalized protocol for conducting in vivo pharmacokinetic studies of this compound and its derivatives in animal models, such as rats, is as follows:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized under standard laboratory conditions before the experiment.
-
Drug Administration:
-
Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein.
-
Oral (p.o.): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then collected for analysis.
-
Chromatography: A reverse-phase C18 column is commonly used for separation with a mobile phase consisting of a mixture of an aqueous solution (e.g., containing formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the main pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
Visualizing the Process and Pathways
To provide a clearer understanding of the experimental process and the molecular interactions of this compound, the following diagrams have been generated.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. The diagrams below illustrate its influence on the NF-κB and MAPK pathways, which are critical in inflammation and cancer.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Conclusion
The study of the pharmacokinetic profiles of this compound and its derivatives is an active area of research. The available data suggests that structural modifications can significantly alter the ADME properties of the parent compound, potentially leading to improved bioavailability and half-life.[1][4] The experimental protocols outlined provide a framework for the continued evaluation of novel derivatives. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will aid in the rational design of new and more effective therapeutic agents. Further research is warranted to expand the pharmacokinetic data for a wider range of derivatives to establish a clearer structure-pharmacokinetic relationship.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Establishment of quantitative methodology for sophoridine analysis and determination of its pharmacokinetics and bioavailability in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating (-)-Sophoridine in Combination with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of natural product pharmacology with immuno-oncology presents a promising frontier in cancer therapy. (-)-Sophoridine, a quinolizidine alkaloid derived from Sophora alopecuroides, has garnered significant attention for its multifaceted anti-tumor properties. This guide provides a comprehensive evaluation of the efficacy of this compound as a potential partner for immunotherapy, comparing its performance with other natural compounds and presenting supporting experimental data to inform future research and development.
Executive Summary
This compound demonstrates a strong mechanistic rationale for combination with immune checkpoint inhibitors (ICIs). Preclinical studies reveal its ability to modulate the tumor microenvironment (TME) by reprogramming immunosuppressive M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype and enhancing the cytotoxic function of CD8+ T cells. While direct comparative data from a head-to-head trial of this compound with an ICI is not yet publicly available, its immunomodulatory profile suggests a synergistic potential comparable to or exceeding that of other well-studied natural products such as Berberine, Curcumin, and Ginsenoside Rg3. This guide synthesizes the existing preclinical data for this compound and provides a comparative analysis against these alternatives.
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the quantitative data from preclinical studies on this compound and alternative natural products, focusing on their anti-tumor and immunomodulatory effects.
Table 1: In Vivo Anti-Tumor Efficacy of this compound Monotherapy
| Cancer Model | Animal Model | Treatment and Dosage | Key Findings | Reference |
| Pancreatic Cancer | Balb/c Nude Mice (Miapaca-2 Xenograft) | 20 or 40 mg/kg i.p. for 21 days | Significant reduction in tumor volume and mass compared to control.[1] | [2][1] |
| Non-Small Cell Lung Cancer | C57BL/6 Mice (Lewis Lung Carcinoma) | 15 or 25 mg/kg orally for 25 days | Significant inhibition of tumor growth and weight; decreased Ki67 expression in tumor tissues.[3] | [4][3] |
| Colorectal Cancer | Nude Mice (SW480 Xenograft) | 15 and 25 mg/kg | Inhibition of tumor growth (weight and volume).[5] | [5] |
Table 2: Immunomodulatory Effects of this compound
| Cell Type | Experimental System | Treatment Concentration | Key Immunomodulatory Effects | Reference |
| Macrophages (TAMs) | Co-culture with Gastric Cancer Cells | 1 mg/ml | Promotes M1 polarization (increased iNOS, IFN-β, IL-12α) and suppresses M2 polarization (decreased Arg-1, CD206, IL-10) via TLR4/IRF3 pathway.[5][6] | [5][6] |
| CD8+ T Cells | Co-culture with Sophoridine-primed TAMs | N/A | Increased proliferation and cytotoxic function (upregulation of Granzyme-B, TNF-α, Perforin); decreased expression of exhaustion markers (PD-1, Tim-3, Lag-3).[7] | [7] |
Table 3: Comparative Efficacy of Natural Products in Combination with Anti-PD-1/PD-L1 Immunotherapy
| Natural Product | Cancer Model | Combination Therapy | Key Findings | Reference |
| Berberine | Hepatocellular Carcinoma | Berberine + anti-PD-L1 | Prominent inhibitory effect on tumorigenesis; inactivation of Erk signaling pathway.[8] | [8] |
| Berberine | Non-Small Cell Lung Cancer (Lewis Xenograft) | Berberine | Downregulated PD-L1 expression; increased effective CD8+ T-cells and decreased MDSCs and Tregs.[9] | [9] |
| Curcumin | Murine Colon Cancer (MC38) | Curcumin + anti-PD-1/PD-L1 | Synergistic anti-tumor effects; induced tumor antigen-specific T cells.[10] | [10] |
| Ginsenoside Rg3 | Non-Small Cell Lung Cancer (LLC Xenograft) | Ginsenoside Rg3 (50 and 100 mg/kg) | Inhibited tumor growth; elevated serum IL-2, IFN-γ, and TNF-α.[11] | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Tumor Microenvironment
The diagram below illustrates the proposed mechanism by which this compound modulates the tumor microenvironment to enhance anti-tumor immunity. It activates the TLR4/IRF3 signaling pathway in tumor-associated macrophages (TAMs), leading to their polarization towards an M1 phenotype. These M1 macrophages then promote the activation and cytotoxic function of CD8+ T cells.
Caption: this compound's immunomodulatory signaling pathway.
Experimental Workflow for Evaluating Combination Therapy
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor.
Caption: In vivo experimental workflow for combination therapy.
Experimental Protocols
In Vivo Tumor Model
A widely used model for evaluating immuno-oncology agents is the syngeneic mouse model, where immunocompetent mice are implanted with a murine cancer cell line.
-
Cell Line: Lewis Lung Carcinoma (LLC) or MC38 colon adenocarcinoma.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Procedure:
-
LLC or MC38 cells (1 x 10^6) are suspended in 100 µL of PBS and injected subcutaneously into the right flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment groups (n=8-10 per group): Vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination.
-
This compound is administered (e.g., 15-25 mg/kg) daily via oral gavage.
-
Anti-PD-1 antibody (e.g., 10 mg/kg) is administered intraperitoneally twice a week.
-
Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Flow Cytometry for Immune Cell Profiling
This technique is used to quantify the different immune cell populations within the tumor.
-
Sample Preparation:
-
Excised tumors are mechanically dissociated and digested with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cells are filtered through a 70 µm cell strainer.
-
Red blood cells are lysed using an ACK lysis buffer.
-
-
Staining:
-
Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Surface staining is performed with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c, CD86, CD206).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), cells are fixed and permeabilized before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multicolor flow cytometer.
-
Data is analyzed using software such as FlowJo to gate on specific cell populations and quantify their frequencies and activation status.
-
Conclusion
This compound presents a compelling case for combination therapy with immune checkpoint inhibitors. Its ability to favorably modulate the tumor microenvironment by activating an anti-tumor immune response provides a strong scientific rationale for its further development. While direct preclinical data for the combination is needed to definitively establish its efficacy, the existing evidence, when compared to other natural products under investigation, positions this compound as a high-potential candidate for enhancing the efficacy of immunotherapy. Future studies should focus on in vivo experiments combining this compound with anti-PD-1/PD-L1 antibodies to generate the quantitative data necessary to guide clinical translation.
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine in combination with anti-PD-L1 suppresses hepatocellular carcinoma progression and metastasis via Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine diminishes cancer cell PD-L1 expression and facilitates antitumor immunity via inhibiting the deubiquitination activity of CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Use of Immune Checkpoint Inhibitors and Phytochemicals as a Novel Therapeutic Strategy against Cancer [jcancer.org]
- 11. Ginsenoside Rg3 targets glycosylation of PD-L1 to enhance anti-tumor immunity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Sophoridine and Other Topoisomerase Inhibitors on Gene Expression
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of available research provides a comparative analysis of the effects of (-)-Sophoridine, a quinolizidine alkaloid with known topoisomerase inhibitory activity, on gene expression relative to other well-established topoisomerase inhibitors: camptothecin (a Topoisomerase I inhibitor), and etoposide and doxorubicin (Topoisomerase II inhibitors). This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear overview of the current understanding of how these compounds modulate cellular pathways at the genetic level.
While global transcriptomic and proteomic data for this compound are not as extensively available as for other topoisomerase inhibitors, existing studies focusing on specific gene targets reveal a distinct profile for this natural compound. This guide aims to present a clear, data-driven comparison based on the current body of scientific literature.
Mechanism of Action at a Glance
Topoisomerase inhibitors are a critical class of anti-cancer agents that function by disrupting the enzymes responsible for managing DNA topology during replication and transcription. This interference leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
This compound: Primarily identified as a Topoisomerase I inhibitor, its mechanism of action also involves the modulation of several key signaling pathways implicated in cancer progression.
-
Camptothecin: A well-characterized Topoisomerase I inhibitor that traps the enzyme-DNA cleavage complex, leading to single-strand DNA breaks.
-
Etoposide: A Topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in double-strand DNA breaks.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits Topoisomerase II, also leading to double-strand DNA breaks.
Comparative Analysis of Gene Expression Changes
The following table summarizes the known effects of these four topoisomerase inhibitors on the expression of key genes involved in cell cycle regulation, apoptosis, and major signaling pathways. It is important to note that the data for this compound is primarily qualitative, indicating upregulation or downregulation, while more quantitative data is available for the other inhibitors. This disparity highlights the need for further global gene expression studies on this compound.
| Gene/Pathway | This compound Effect | Camptothecin Effect | Etoposide Effect | Doxorubicin Effect |
| mTOR Signaling | Downregulation of mTOR mRNA[1] | Inhibition of mTOR signaling | - | Inhibition of mTOR signaling |
| NOTCH1 | Downregulation of NOTCH1 mRNA[1] | - | Upregulation of Notch1 protein in p53-positive cells[2] | - |
| p53 | Upregulation of p53 protein[3][4] | Induction of p53 expression and phosphorylation[5][6] | Activation of p53 signaling pathway[7][8][9] | Activation of p53-mediated signaling[10][11] |
| p21 | Upregulation of p21 protein[12] | p53-dependent induction of p21[13][14] | Upregulation of p21 protein[2] | Induction of p21[15] |
| p27 | Upregulation of p27 protein[12] | - | - | - |
| CDK2 | Downregulation of CDK2 expression[3][12] | - | - | Activation of CDK2[16][17][18][19][20] |
| c-Myc | Downregulation of c-Myc mRNA[12] | - | - | - |
| Bax | Upregulation of Bax expression[12] | Enhanced Bax expression[13] | - | Increased Bax protein expression[10] |
| Bcl-2 | Downregulation of Bcl-2 expression[3][12] | Decreased Bcl-2 levels[13] | - | Decreased Bcl-2 expression[10] |
| Caspase-3 | Upregulation of Caspase-3 activity[3] | Activation of Caspase-3[21] | - | Caspase-3 activation[10] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Key Signaling Pathways Modulated by Topoisomerase Inhibitors
Caption: Signaling pathways affected by topoisomerase inhibitors.
General Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for analyzing gene expression changes.
Detailed Experimental Protocols
Gene Expression Analysis of this compound in Pancreatic Cancer Cells[3]
-
Cell Lines: Human pancreatic cancer cell lines (Miapaca-2 and PANC-1) and a human pancreatic ductal epithelial cell line (HPDE).
-
Treatment: Cells were treated with this compound at concentrations of 0, 10, 20, 40, 80, or 100 μM for 24, 48, or 72 hours.
-
Methodology: The expression of specific genes was determined by Western blot analysis to assess protein levels. The transcriptional activity of FoxM1, NF-κB, and AP-1 was also evaluated.
Gene Expression Profiling of Camptothecin in Glioblastoma Cell Lines[22]
-
Cell Lines: Human glioblastoma cell lines U87-MG and DBTRG-05.
-
Treatment: Cells were treated with camptothecin at concentrations of 1 μM (U87-MG) and 0.2 μM (DBTRG-05) for time points ranging from 2 to 72 hours.
-
Methodology: Global gene expression was analyzed using oligo-microarrays. Statistical analysis was performed using MAANOVA (MicroArray ANalysis Of VAriance) to identify differentially expressed genes.
RNA-Seq Analysis of Etoposide-Treated Breast Cancer Cells[23]
-
Cell Line: Human breast cancer cell line MCF7.
-
Treatment: Cells were treated with 25 μM etoposide for 2 hours.
-
Methodology: RNA sequencing (RNA-seq) was performed to profile gene expression. Differentially expressed genes were identified based on a fold alteration of ≥ 2 and a false discovery rate (FDR) of ≤ 0.001.
Gene Expression Profiling of Doxorubicin in Murine Cancer Model[10]
-
Animal Model: Mice bearing Ehrlich Ascites Carcinoma (EAC).
-
Treatment: Mice were treated with doxorubicin.
-
Methodology: The expression of apoptotic genes (Caspase-3, Bax, Bcl-2) was analyzed by quantitative real-time PCR (qRT-PCR).
Conclusion
This compound demonstrates a distinct, albeit less comprehensively characterized, impact on gene expression compared to other topoisomerase inhibitors. While all compounds converge on pathways leading to apoptosis and cell cycle arrest, the specific upstream signaling cascades they modulate appear to differ. Notably, this compound's reported effects on mTOR and NOTCH1 signaling suggest a broader mechanism of action that warrants further investigation through global transcriptomic and proteomic studies. Such research will be crucial for fully elucidating its therapeutic potential and for the rational design of combination therapies in cancer treatment.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous, peer-reviewed scientific investigation.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide Induces Necrosis Through p53-Mediated Antiapoptosis in Human Kidney Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase-I inhibitors for human malignant glioma: differential modulation of p53, p21, bax and bcl-2 expression and of CD95-mediated apoptosis by camptothecin and beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of p21 in apoptosis and senescence of human colon cancer cells treated with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 19. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Sophoridine in Oncology: A Comparative Guide to Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
(-)-Sophoridine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has garnered significant interest as a potential anti-cancer agent. While extensive preclinical research has demonstrated its broad-spectrum anti-tumor activities, its clinical application has been more focused. In 2005, the China Food and Drug Administration (CFDA) approved sophoridine hydrochloride injection for the treatment of malignant trophoblastic tumors, particularly for patients intolerant to standard chemotherapy.[1][2][3][4] This guide provides a comprehensive comparison of this compound's performance in various cancer models, supported by experimental data, to inform ongoing research and drug development efforts.
Comparative Efficacy of this compound Across Cancer Types
This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines and in vivo models. The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of its efficacy.
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | In Vivo Model | In Vivo Efficacy | Reference |
| Gastric Cancer | SGC7901, AGS | Inhibited proliferation, migration, and invasion; induced G2/M cell cycle arrest and apoptosis. Enhanced cisplatin sensitivity. | 3.52 µM (SGC7901), 3.91 µM (AGS) | N/A | N/A | [1][5] |
| MKN45 | Inhibited proliferation and promoted apoptosis, potentially via downregulation of HMGB3 protein. | Not specified | N/A | N/A | [6] | |
| Lung Cancer | A549, NCI-H460 | Suppressed proliferation and colony formation; inhibited invasion and migration. Enhanced cisplatin sensitivity. | Not specified | Lewis lung carcinoma xenograft | 15 & 25 mg/kg doses significantly inhibited tumor growth. | [1][7][8] |
| Colorectal Cancer | SW480 | Significantly inhibited cell growth and induced apoptosis. | Not specified | SW480 xenograft in nude mice | 15 & 25 mg/kg doses inhibited tumor growth. | [1][9] |
| Pancreatic Cancer | Miapaca-2, PANC-1 | Induced S phase cell cycle arrest and apoptosis. | Not specified | Pancreatic cancer xenograft | Significantly suppressed tumor growth. | [1] |
| Breast Cancer | MCF-7, MDA-MB-231 | Suppressed proliferation, migration, and invasion. | 87.96 µM (MCF-7), 81.07 µM (MDA-MB-231) | N/A | N/A | [10] |
| Liver Cancer | H22 | Moderate tumor suppression. | 1.01–3.65 µM for derivatives | H22 liver tumor model in mice | Derivatives showed tumor suppression without apparent organ toxicity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following table outlines the experimental protocols from key studies on this compound.
| Study Focus | Cell Lines/Animal Model | Methodology | Dosing/Concentration | Outcome Measures |
| Lung Cancer & Cisplatin Sensitivity | A549, H1299, H460 cells; BALB/c nude mice | Cell viability (MTT assay), colony formation, Transwell invasion/migration assays, Western blot, qPCR, in vivo ubiquitination assay, immunohistochemistry. | In vitro: various concentrations; In vivo: subcutaneous xenograft model. | Cell proliferation, colony numbers, cell invasion/migration, protein expression (p53, Hippo pathway), tumor growth. |
| Gastric Cancer & β-catenin | AGS, SGC7901 cells | CCK-8 assay, EDU assay, colony formation, immunofluorescence, Transwell assay, flow cytometry, Western blot, siRNA transfection. | Various concentrations to determine effects on proliferation, apoptosis, and cell cycle. | Cell viability, DNA synthesis, colony numbers, cell migration/invasion, apoptosis rates, cell cycle distribution, protein expression (ESRRG, β-catenin). |
| Non-Small Cell Lung Cancer & Macrophage Polarization | H460, Lewis lung cancer cells; C57BL/6 mice | Co-culture experiments, flow cytometry for cell surface markers, Western blot for signaling pathways, subcutaneous xenograft tumor model. | 15 or 25 mg/kg in vivo. | Macrophage polarization (M1 markers), cancer cell apoptosis, colony formation, tumor growth, Ki-67 expression. |
| Colorectal Cancer & Apoptosis | SW480 cells; nude mice | MTT assay, apoptosis assays (Annexin V), Western blot for caspase activation, subcutaneous xenograft model. | High and low doses administered in vivo. | Cell proliferation, apoptosis rates, expression of caspase-3, -7, -9, PARP, tumor growth inhibition. |
Mechanistic Insights: Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of numerous signaling pathways. Understanding these mechanisms is key to identifying potential combination therapies and predicting patient response.
References
- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sophoridine Derivatives Bearing Phosphoramide Mustard Moiety Exhibit Potent Antitumor Activities In Vitro and In Vivo [mdpi.com]
- 5. Sophoridine exerts tumor-suppressive activities via promoting ESRRG-mediated β-catenin degradation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Sophoridine inhibits the proliferation of human gastric cancer MKN45 cells and promotes apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of (-)-Sophoridine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. (-)-Sophoridine, a bioactive alkaloid, is classified as an acutely toxic substance if swallowed and requires meticulous handling and disposal procedures.[1] Adherence to these protocols is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS with detailed disposal instructions is not readily accessible, the hazardous nature of this compound necessitates treating it as a toxic chemical waste. General safety protocols for handling toxic alkaloids should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required.
II. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility, typically involving incineration.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be designated as hazardous waste.
-
This waste must be segregated from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound waste and heavily contaminated solids in a dedicated, leak-proof, and sealable container.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and sealable waste container.
-
The container must be properly labeled as described above, including the approximate concentration of the alkaloid.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: On-site Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its chemical composition and quantity.
Step 5: Empty Container Disposal
-
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After triple-rinsing, the container can be managed according to your institution's protocols for decontaminated chemical containers.
III. Data Summary for Disposal
| Parameter | Guideline | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3) | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
| Recommended Disposal Method | Incineration by a licensed waste disposal facility | [2] |
| Waste Container Labeling | "Hazardous Waste", Chemical Name, Hazard Pictograms | [3] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling (-)-Sophoridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (-)-Sophoridine. Given its classification as a potent alkaloid, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for managing hazardous chemical compounds.
Hazard Identification and Physicochemical Properties
This compound is a quinolizidine alkaloid with demonstrated biological activity.[1][2][3][4][5] It is classified as acutely toxic if swallowed.[6][7] Understanding its physical and chemical properties is crucial for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O | PubChem[6] |
| Molecular Weight | 248.36 g/mol | PubChem[6] |
| Appearance | White to light yellow powder/crystal | ChemicalBook[7] |
| Melting Point | 109-110 °C | ChemicalBook[7] |
| Solubility | Soluble in ethanol, methanol, and water | ChemicalBook[7] |
| GHS Hazard Statement | H301: Toxic if swallowed | PubChem, ECHA C&L Inventory[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound, particularly in its powdered form, due to the risk of aerosolization.[8][9] The level of protection should be adapted to the specific procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95-equivalent respirator.[8][10] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (nitrile or neoprene).[10][11][12] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[10] | High risk of aerosolization and inhalation of potent powder requires stringent respiratory and skin protection.[8][9] Double-gloving provides an additional barrier against contamination.[10][11] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[10] - Single pair of chemical-resistant gloves (e.g., nitrile).[12] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[8] Engineering controls are the primary means of protection. |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Standard laboratory practice to prevent skin and eye contact. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to maintain safety and prevent environmental contamination. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Weighing this compound Powder:
-
Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface. Prepare all necessary equipment, including spatulas, weigh boats, and pre-labeled vials.
-
PPE: Don the appropriate PPE for handling potent powders, including a respirator, double gloves, and a lab coat.
-
Procedure:
-
Perform all manipulations within the fume hood to minimize inhalation exposure.
-
Carefully open the container of this compound.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.
-
Avoid generating dust. If any powder is spilled, follow the spill management protocol immediately.
-
Securely close the primary container of this compound.
-
Record the weight and proceed with the dissolution step.
-
Dissolving this compound:
-
Preparation: Have the appropriate solvent (e.g., ethanol, methanol, water) ready in a suitable container.[7]
-
Procedure:
-
Within the fume hood, carefully add the weighed this compound powder to a pre-labeled vessel.
-
Slowly add the desired volume of solvent to the vessel containing the powder.
-
Gently swirl or vortex the mixture until the solid is completely dissolved. Avoid splashing.
-
The resulting solution is now ready for experimental use.
-
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Cleanup:
-
Gently cover the spill with absorbent paper and lightly wet it with water, starting from the edges and moving inwards, to prevent the powder from becoming airborne.[13]
-
Use absorbent pads or other suitable materials to collect the wetted powder.[13]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[13][14]
-
-
Decontaminate: Clean the spill area with soap and water.[13]
For Solution Spills:
-
Containment: Surround the spill with absorbent materials to prevent it from spreading.[15]
-
Absorption: Cover the spill with an absorbent powder or pads.[15][16]
-
Collection: Once the liquid is absorbed, collect the materials using a scoop or other appropriate tool and place them in a sealed, labeled hazardous waste container.[14][16]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[17][18]
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the chemical name.[8] | To prevent exposure from sharp or contaminated items. Proper labeling ensures correct disposal.[18] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[8] | To prevent the spread of contamination outside the immediate work area. |
| Aqueous/Solvent Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatible. | To ensure proper chemical waste segregation and disposal, likely through incineration.[19] |
| Unused/Expired Compound | - Treat as hazardous waste. - Follow institutional guidelines for chemical waste disposal. | To prevent the release of a potent compound into the environment.[17][18] |
All hazardous waste should be collected by a licensed waste disposal service for incineration or other approved disposal methods.[17][19] Maintain records of all disposed hazardous waste as required by regulations.[20]
References
- 1. caymanchem.com [caymanchem.com]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H24N2O | CID 165549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SOPHORIDINE | 6882-68-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. agnopharma.com [agnopharma.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pppmag.com [pppmag.com]
- 12. hsa.ie [hsa.ie]
- 13. international.m.tau.ac.il [international.m.tau.ac.il]
- 14. acs.org [acs.org]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 20. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
